Product packaging for Methyl 4,4-difluorocyclohexanecarboxylate(Cat. No.:CAS No. 121629-14-9)

Methyl 4,4-difluorocyclohexanecarboxylate

Cat. No.: B040341
CAS No.: 121629-14-9
M. Wt: 178.18 g/mol
InChI Key: XHYGYNWRARNCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4,4-difluorocyclohexanecarboxylate is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12F2O2 B040341 Methyl 4,4-difluorocyclohexanecarboxylate CAS No. 121629-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,4-difluorocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGYNWRARNCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559426
Record name Methyl 4,4-difluorocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121629-14-9, 882855-71-2
Record name Methyl 4,4-difluorocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121629-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,4-difluorocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-difluorocyclohexanecarboxylate is a fluorinated cycloalkane derivative of significant interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group onto the cyclohexane ring imparts unique physicochemical properties that can enhance the pharmacological profile of parent molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectral analysis of this compound. Additionally, it explores the broader role of fluorinated cyclohexane moieties in drug design and their potential influence on biological signaling pathways.

Chemical and Physical Properties

This compound (CAS No. 121629-14-9) is a valuable building block in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below. The presence of the two fluorine atoms significantly influences the molecule's polarity, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemists.

PropertyValueReference(s)
Molecular Formula C₈H₁₂F₂O₂[2]
Molecular Weight 178.18 g/mol [3]
CAS Number 121629-14-9[2]
Boiling Point 181.8 °C at 760 mmHg[2]
Density 1.13 g/cm³[2]
Flash Point 62.4 °C[2]
LogP 1.98490[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Appearance Not specified, likely a liquid at room temperature
Solubility Soluble in common organic solvents

Synthesis and Purification

Synthesis: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of 4,4-difluorocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Reaction Scheme:

G 4_4_difluorocyclohexanecarboxylic_acid 4,4-Difluorocyclohexanecarboxylic Acid Methyl_4_4_difluorocyclohexanecarboxylate This compound 4_4_difluorocyclohexanecarboxylic_acid->Methyl_4_4_difluorocyclohexanecarboxylate Methanol Methanol Methanol->Methyl_4_4_difluorocyclohexanecarboxylate H2SO4 H₂SO₄ (catalyst) Water Water Methyl_4_4_difluorocyclohexanecarboxylate->Water

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-difluorocyclohexanecarboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Experimental Protocol:

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_0 Purification Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Purified Product H->I G cluster_0 Impact of Fluorination on Drug Properties A This compound B Enhanced Metabolic Stability A->B C Modulated Lipophilicity (LogP) A->C D Altered Acidity/Basicity (pKa) A->D E Favorable Conformation A->E F Improved Pharmacokinetics (ADME) B->F C->F D->F E->F G Enhanced Target Binding Affinity & Selectivity F->G H Therapeutic Potential (e.g., Anti-cancer, Anti-inflammatory) G->H

References

In-Depth Technical Guide: Properties and Applications of Methyl 4,4-difluorocyclohexanecarboxylate (CAS 121629-14-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4-difluorocyclohexanecarboxylate, identified by CAS number 121629-14-9, is a fluorinated organic compound that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known properties, synthesis, and, most importantly, the application of this versatile synthetic intermediate in the development of potentially therapeutic agents. While direct biological activity of this compound is not extensively documented, its utility is demonstrated through the synthesis of bioactive derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 121629-14-9N/A
Molecular Formula C₈H₁₂F₂O₂[1][2]
Molecular Weight 178.18 g/mol [1]
Appearance Liquid[3]
Boiling Point 181.8 °C at 760 mmHg[3]
Density 1.13 g/cm³[3]
Flash Point 62.4 °C[3]
SMILES COC(=O)C1CCC(F)(F)CC1[4]
InChI InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3N/A

Synthetic Applications and Experimental Protocols

This compound is primarily utilized as a synthetic intermediate for the preparation of more complex molecules with potential therapeutic applications, particularly in the development of spirocyclic proline derivatives.[1][2] The introduction of the difluorocyclohexane moiety can impart favorable pharmacokinetic properties to the final compounds.

Synthesis of this compound

The title compound can be synthesized from its corresponding carboxylic acid.

Experimental Protocol:

Concentrated sulfuric acid is added dropwise to a solution of 4,4-difluorocyclohexanecarboxylic acid in methanol at 0°C. The reaction mixture is then refluxed for approximately 16 hours. After completion, the solvent is removed, and the residue is dissolved in dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. The solvent is subsequently removed by rotary evaporation to yield this compound.[5]

Reduction to (4,4-Difluorocyclohexyl)methanol

The ester functionality can be reduced to a primary alcohol, providing another key intermediate for further elaboration.

Experimental Protocol:

Lithium aluminum hydride (LiAlH₄) is added to a solution of this compound in tetrahydrofuran at 0°C. The reaction is then stirred at 20°C for 2 hours. The reaction is quenched with water and a 1 mol/L sodium hydroxide solution, followed by filtration. The filtrate is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield (4,4-difluorocyclohexyl)methanol.[6]

Biological Relevance and Potential Therapeutic Applications

While this compound is not typically investigated for its own biological activity, it serves as a crucial starting material for the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[1] The gem-difluoro group is a key pharmacophore that can enhance the biological profile of the final molecule.

Application in the Synthesis of Bioactive Molecules

The primary documented use of this compound is in the synthesis of complex heterocyclic structures, such as spirocyclic proline derivatives, which are valuable scaffolds in drug discovery.[1] The logical workflow for the utilization of this compound in a drug discovery program is outlined in the diagram below.

G A This compound (CAS 121629-14-9) B Chemical Modification (e.g., Hydrolysis, Amidation, Reduction) A->B C Key Intermediate (e.g., Carboxylic Acid, Amide, Alcohol) B->C D Coupling Reaction (e.g., with Proline derivative) C->D E Spirocyclic Proline Derivative D->E F Biological Screening E->F G Identification of Lead Compound F->G H Lead Optimization G->H I Drug Candidate H->I

Synthetic workflow from intermediate to drug candidate.

Signaling Pathways and Mechanism of Action of Derivatives

Specific signaling pathways targeted by direct derivatives of this compound are not yet detailed in the scientific literature. However, based on the asserted potential for anti-inflammatory and anti-cancer applications of its derivatives, it can be hypothesized that downstream molecules may interact with key pathways in these disease areas. A conceptual diagram illustrating potential downstream signaling interactions of a hypothetical bioactive derivative is presented below.

G cluster_0 Hypothetical Bioactive Derivative cluster_1 Potential Cellular Targets cluster_2 Biological Response A Derivative of This compound B Inflammatory Pathway (e.g., NF-κB, COX-2) A->B Inhibition C Cancer-related Pathway (e.g., Kinase signaling, Apoptosis) A->C Modulation D Decreased Inflammation B->D E Inhibition of Tumor Growth C->E

Potential signaling interactions of a derivative.

Conclusion

This compound (CAS 121629-14-9) is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary utility lies in its role as a synthetic intermediate in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.[1] The presence of the gem-difluoro moiety is a key structural feature that can be leveraged to enhance the pharmacological properties of lead compounds. While further research is needed to fully elucidate the biological activity of its direct derivatives, the existing information strongly supports its continued use in drug discovery and medicinal chemistry research.

References

Methyl 4,4-difluorocyclohexanecarboxylate molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Methyl 4,4-difluorocyclohexanecarboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

This compound (CAS: 121629-14-9) is a fluorinated derivative of a cyclohexane compound.[1][2][3] It is characterized by a cyclohexane ring with two fluorine atoms attached to the fourth carbon and a methyl ester group.[1] This structure is a valuable building block in medicinal chemistry, as the inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

The key identifiers and structural information for this compound are summarized in the table below.

IdentifierValue
IUPAC Name methyl 4,4-difluorocyclohexane-1-carboxylate
CAS Number 121629-14-9
Molecular Formula C₈H₁₂F₂O₂
Molecular Weight 178.18 g/mol [1][3]
Canonical SMILES COC(=O)C1CCC(CC1)(F)F[2][4]
InChI InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3[4][5]
InChIKey XHYGYNWRARNCHL-UHFFFAOYSA-N[4][5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its application in synthesis and drug design.

Physical and Chemical Properties
PropertyValue
Appearance Liquid[5]
Boiling Point 181.8 - 182 °C at 760 mmHg[2][3]
Density 1.13 g/cm³[2][3]
Flash Point 62.4 °C[2]
Vapor Pressure 0.836 mmHg at 25°C[2]
LogP 1.98490[2]
Spectroscopic Data

While detailed experimental spectra (NMR, IR) for this compound are not widely published, predicted mass spectrometry data provides insight into its behavior in mass analysis.

Table of Predicted Collision Cross Section (CCS) Values [4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 179.08782134.9
[M+Na]⁺ 201.06976141.6
[M-H]⁻ 177.07326135.6
[M+NH₄]⁺ 196.11436156.8
[M+K]⁺ 217.04370141.0

Note: For reference, the ¹H NMR spectrum of the precursor, 4,4-Difluorocyclohexanecarboxylic acid, in DMSO-d6 shows signals at δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), and 1.59 (m, 2H).[6][7]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. The synthesis of this precursor is also a critical step.

Synthesis of Precursor: 4,4-Difluorocyclohexanecarboxylic Acid

A common method for synthesizing the carboxylic acid precursor is through the hydrolysis of its ethyl ester.[6][7]

Protocol: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate [6][7]

  • Dissolve Ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (5 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion, dilute the mixture with ethyl acetate (EtOAc).

  • Adjust the pH of the aqueous layer to 4 using 1 M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with additional EtOAc.

  • Combine all organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid.

Synthesis of this compound

The target compound is synthesized via Fischer esterification of the carboxylic acid precursor.

Protocol: Fischer Esterification [2]

  • Suspend 4,4-Difluorocyclohexanecarboxylic acid (1 equivalent) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of sulfuric acid dropwise.

  • Allow the reaction to warm to room temperature and then heat to 70 °C.

  • Stir the reaction for 16 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain this compound.

Visualization of Synthesis and Molecular Identity

The following diagrams illustrate the experimental workflow and the logical relationships of the compound's identifiers.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Ethyl_Ester Ethyl 4,4-difluoro- cyclohexanecarboxylate Hydrolysis Hydrolysis (LiOH, THF/H₂O) Ethyl_Ester->Hydrolysis Carboxylic_Acid 4,4-Difluoro- cyclohexanecarboxylic Acid Hydrolysis->Carboxylic_Acid Esterification Esterification (Methanol, H₂SO₄) Carboxylic_Acid->Esterification Final_Product Methyl 4,4-difluoro- cyclohexanecarboxylate Esterification->Final_Product

Caption: Synthesis workflow for this compound.

Molecular_Identifiers cluster_formula Composition cluster_text Textual Identifiers cluster_registry Registry Compound This compound Formula Formula: C₈H₁₂F₂O₂ Compound->Formula has MW MW: 178.18 g/mol Compound->MW has SMILES SMILES: COC(=O)C1CCC(CC1)(F)F Compound->SMILES represented by CAS CAS: 121629-14-9 Compound->CAS registered as InChIKey InChIKey: XHYGYNWRARNCHL-UHFFFAOYSA-N SMILES->InChIKey generates

Caption: Key molecular identifiers for this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its fluorinated structure is particularly advantageous in drug design.

  • Synthetic Intermediate: It is widely used in the synthesis of more complex molecules, notably in the development of spirocyclic proline derivatives, which are valuable scaffolds in modern drug discovery.[1]

  • Pharmaceutical Scaffolding: The difluorocyclohexane motif can improve the pharmacological profile of drug candidates. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity (pKa), and increase binding affinity to target proteins.[1]

  • Therapeutic Potential: Research suggests its utility as an intermediate for compounds targeting specific biological pathways. It has been highlighted for its potential in developing novel anti-inflammatory and anti-cancer agents.[1] The precursor, 4,4-difluorocyclohexanecarboxylic acid, has been used in the synthesis of macrolide antibiotics.[7][8][9]

References

Preparation of 4,4-Difluorocyclohexanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4,4-difluorocyclohexanecarboxylic acid, a key intermediate in the development of novel therapeutics.[1][2] This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions.

Introduction

4,4-Difluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, notably utilized in the synthesis of macrolide antibiotics and other pharmaceutical agents.[1][2] The introduction of the gem-difluoro moiety onto the cyclohexyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide explores the primary synthetic strategies for obtaining this important intermediate.

Synthetic Methodologies

Three main synthetic routes for the preparation of 4,4-difluorocyclohexanecarboxylic acid have been identified in the literature. These routes start from the readily available ethyl 4-oxocyclohexanecarboxylate and employ different strategies for the crucial fluorination step.

Route 1: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This is the final step in a multi-step synthesis and represents the most straightforward and highest-yielding conversion to the target carboxylic acid from its corresponding ethyl ester.

Route 2: Direct Fluorination of a Ketone Precursor using Diethylaminosulfur Trifluoride (DAST)

This approach involves the direct conversion of the ketone functionality in ethyl 4-oxocyclohexanecarboxylate to the gem-difluoride using diethylaminosulfur trifluoride (DAST). This reaction is known to produce a mixture of the desired product and an elimination byproduct, 4-fluoro-3-cyclohexenecarboxylic acid ethyl ester, which necessitates a purification step.[3]

Route 3: Fluorination of a Ketoxime Intermediate

This method proceeds via the formation of a ketoxime from ethyl 4-oxocyclohexanecarboxylate, followed by fluorination using hydrogen fluoride-pyridine. This route is reported to provide a good yield of the desired product, though it involves the use of highly corrosive and hazardous reagents.[3]

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic routes to 4,4-difluorocyclohexanecarboxylic acid.

ParameterRoute 1: HydrolysisRoute 2: DAST Fluorination (Improved Workup)Route 3: Oxime Fluorination
Starting Material Ethyl 4,4-difluorocyclohexanecarboxylateEthyl 4-oxocyclohexanecarboxylateEthyl 4-oxocyclohexanecarboxylate
Key Reagents Lithium hydroxide monohydrate, THF, WaterDAST, Dichloromethane, Hydrogen peroxide, Acetic acidHydroxylamine hydrochloride, Sodium acetate, Hydrogen fluoride-pyridine
Overall Yield 97%[4]64%[3]Good (Specific value not reported)[3]
Purity High (recrystallized solid)Requires chromatographic purificationRequires purification
Key Advantages High yield, clean reaction, simple workupDirect fluorination of the ketoneGood reported yield
Key Disadvantages Requires synthesis of the difluoro ester precursorFormation of byproduct, use of expensive reagentUse of highly hazardous reagents
¹H NMR (DMSO-d₆, 400 MHz) δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[4]Not reported for the final acid via this routeNot reported for the final acid via this route
¹³C NMR Data available from spectral databases[5]Data available from spectral databases[5]Data available from spectral databases[5]
IR Spectroscopy Data available from spectral databases[5]Data available from spectral databases[5]Data available from spectral databases[5]

Experimental Protocols

Route 1: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate [4]

  • Materials:

    • Ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol)

    • Tetrahydrofuran (THF) (12 mL)

    • Water (6 mL)

    • Lithium hydroxide monohydrate (0.420 g, 10.02 mmol)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate in THF and water in a round-bottom flask.

    • Add lithium hydroxide monohydrate to the solution.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Upon completion, dilute the mixture with EtOAc.

    • Adjust the pH of the aqueous layer to 4 with 1 M HCl.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer once with EtOAc.

    • Combine the organic layers, wash with brine, and dry over MgSO₄.

    • Concentrate the organic phase under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid (318 mg, 97% yield).

Route 2: Fluorination of Ethyl 4-Oxocyclohexanecarboxylate using DAST (with Improved Workup) [3]

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate (2.0 kg, 11.76 mol)

    • Diethylaminosulfur trifluoride (DAST) (2.0 kg, 1.06 eq)

    • Dichloromethane

    • Ethanol

    • Tetrahydrofuran (THF)

    • Sodium hydroxide

    • Acetic acid (3.0 L)

    • 30% Hydrogen peroxide aqueous solution (3.0 L)

    • Saturated aqueous sodium chloride (brine)

  • Procedure:

    • Fluorination: Under a nitrogen atmosphere, cool DAST to -10 °C to 5 °C. Add ethyl 4-oxocyclohexanecarboxylate dropwise. Allow the reaction to naturally warm to room temperature and stir for 24 hours. This produces a mixture of ethyl 4,4-difluorocyclohexanecarboxylate and ethyl 4-fluoro-3-cyclohexenecarboxylate.

    • Hydrolysis: Pour the reaction mixture into a stirring solution of ethanol, ice, and THF at 0-5 °C. Adjust the pH to 11 with sodium hydroxide, ensuring the temperature does not exceed 60 °C. Stir the mixture overnight at room temperature to hydrolyze the esters.

    • Oxidative Workup and Purification: To the resulting mixture of carboxylic acids, add acetic acid followed by the careful dropwise addition of 30% hydrogen peroxide. Stir overnight at room temperature, then heat to 50 °C for 2 hours. Cool to room temperature and, with vigorous stirring, add saturated aqueous brine to precipitate the product.

    • Filter the precipitate to obtain 4,4-difluorocyclohexanecarboxylic acid (overall three-step yield of 64%).

Route 3: Synthesis via Oxime Intermediate and Fluorination [3]

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Hydrogen fluoride-pyridine

  • Procedure:

    • Oxime Formation: React ethyl 4-oxocyclohexanecarboxylate with hydroxylamine hydrochloride in the presence of sodium acetate to form ethyl 4-(hydroxyimino)cyclohexanecarboxylate.

    • Fluorination: Treat the resulting oxime with hydrogen fluoride-pyridine to yield ethyl 4,4-difluorocyclohexanecarboxylate.

    • Hydrolysis: The resulting ester can be hydrolyzed to 4,4-difluorocyclohexanecarboxylic acid following the protocol in Route 1.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of 4,4-difluorocyclohexanecarboxylic acid.

Synthesis_Overview start Ethyl 4-oxocyclohexanecarboxylate ketoxime Ethyl 4-(hydroxyimino)cyclohexanecarboxylate start->ketoxime NH2OH.HCl, NaOAc Route 3 difluoro_ester Ethyl 4,4-difluorocyclohexanecarboxylate start->difluoro_ester DAST, CH2Cl2 Route 2 byproduct Ethyl 4-fluoro-3-cyclohexenecarboxylate start->byproduct DAST, CH2Cl2 ketoxime->difluoro_ester HF-Pyridine final_product 4,4-Difluorocyclohexanecarboxylic acid difluoro_ester->final_product LiOH, THF/H2O Route 1

Caption: Overview of the main synthetic routes to 4,4-difluorocyclohexanecarboxylic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Reactants & Solvents reaction Reaction under controlled conditions (temperature, time) start->reaction monitoring Reaction monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction wash Washing extraction->wash drying Drying wash->drying concentration Concentration drying->concentration purification Purification (e.g., Recrystallization, Chromatography) concentration->purification analysis Analysis (NMR, IR, MS) purification->analysis final_product final_product analysis->final_product Final Product

Caption: A generalized experimental workflow for chemical synthesis.

References

An In-depth Technical Guide to Methyl 4,4-difluorocyclohexanecarboxylate: Properties and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physicochemical properties of methyl 4,4-difluorocyclohexanecarboxylate, with a focus on its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who may utilize this fluorinated cyclohexane derivative in their work. The guide includes a summary of its physical properties, detailed experimental protocols for their determination, and a discussion of its applications in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound is a fluorinated organic compound with the molecular formula C8H12F2O2.[1][2][3][4] The inclusion of fluorine atoms can significantly alter the properties of organic molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[2]

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Boiling Point 181.8 °C at 760 mmHg[1][5]
Density 1.13 g/cm³[5][6]
Molecular Formula C8H12F2O2[1][2][3][4]
Molecular Weight 178.18 g/mol [2][4][6]
Flash Point 62.4 °C[1][5]
Vapor Pressure 0.836 mmHg at 25°C[1][5]
Refractive Index 1.411[1]

Synthesis and Logical Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid. This precursor is a key intermediate used in the synthesis of some macrolide antibiotics.[7][8][9] The esterification is a standard organic transformation. The following diagram illustrates a common synthetic route via Fischer esterification.

G cluster_0 Synthesis of this compound A 4,4-Difluorocyclohexanecarboxylic Acid (Starting Material) D Reaction Mixture A->D B Methanol (CH3OH) (Reagent & Solvent) B->D C Acid Catalyst (e.g., H2SO4) C->D E Reflux D->E Heat F Workup & Purification (e.g., Extraction, Distillation) E->F Cooling G This compound (Final Product) F->G

Caption: Synthetic workflow for the Fischer esterification of 4,4-difluorocyclohexanecarboxylic acid.

Experimental Protocols

The accurate determination of boiling point and density is crucial for compound identification, purity assessment, and process design. Below are detailed standard methodologies for these measurements.

1. Determination of Boiling Point (Distillation Method)

This protocol describes the determination of the atmospheric boiling point using standard distillation apparatus.

  • Apparatus: Round-bottom flask, distillation head with a thermometer adapter, condenser, receiving flask, heating mantle, and boiling chips. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate temperature reading of the vapor.

  • Procedure:

    • Place a sample of this compound (e.g., 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring all joints are securely clamped and the condenser has a steady flow of cold water.

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

    • The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This temperature should remain constant for the majority of the distillation process for a pure compound.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed value of 181.8 °C is standardized to 760 mmHg.[1][5]

2. Determination of Density (Pycnometer Method)

This protocol outlines the use of a pycnometer (specific gravity bottle) for the precise measurement of density.

  • Apparatus: Pycnometer of a known volume (e.g., 5 or 10 mL), analytical balance (accurate to ±0.0001 g), and a constant-temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer. Measure and record its empty mass (m_pyc).

    • Fill the pycnometer with distilled water and place it in a constant-temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

    • Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and measure the mass of the pycnometer filled with water (m_water).

    • Empty and thoroughly dry the pycnometer again.

    • Fill the pycnometer with the sample, this compound, and repeat the thermal equilibration and mass measurement as in step 3 to get the mass of the pycnometer filled with the sample (m_sample).

    • Calculate the density of the sample using the following formula:

      Density_sample = [(m_sample - m_pyc) / (m_water - m_pyc)] * Density_water

      where Density_water is the known density of water at the experimental temperature.

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis and drug discovery.[2]

  • Drug Discovery: It is particularly valuable in the synthesis of complex molecules like spirocyclic proline derivatives, which are important scaffolds in modern medicinal chemistry.[2]

  • Medicinal Chemistry: The gem-difluoro group on the cyclohexane ring is a bioisostere for a carbonyl group, which can improve metabolic stability and modulate receptor binding affinity. This has led to its investigation in the development of potential anti-cancer and anti-inflammatory agents.[2]

References

An In-depth Technical Guide to the Solubility of Methyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4,4-difluorocyclohexanecarboxylate, a fluorinated organic compound with applications in organic synthesis and drug discovery.[1][2] Due to its fluorinated structure, this compound presents unique properties that are of significant interest in medicinal chemistry for the development of novel pharmaceuticals.[1] The introduction of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of molecules to their biological targets.[1]

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties offer insights into its likely behavior in different solvent environments.

PropertyValueReference
Molecular Formula C₈H₁₂F₂O₂[3]
Molecular Weight 178.18 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 181.8 °C at 760 mmHg[3]
Density 1.13 g/cm³[3]
LogP 1.98490[3]

Solubility Profile

Direct quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively documented in scientific literature. However, based on its chemical structure and the general principles of solubility, a qualitative assessment can be made. The molecule contains a non-polar cyclohexyl ring and a polar ester group. The presence of two fluorine atoms increases the molecule's polarity and can influence its interactions with solvents.

It is stated to be soluble in organic solvents.[4] The principle of "like dissolves like" suggests that the compound will be more soluble in solvents with similar polarity. The LogP value of approximately 2 suggests a greater solubility in lipophilic (non-polar) environments compared to aqueous (polar) environments.

Below is a table predicting the qualitative solubility of this compound in various common solvents.

SolventTypePredicted SolubilityRationale
WaterHighly Polar ProticInsoluble to Very Slightly SolubleThe non-polar cyclohexane backbone and the lack of hydrogen bond donating groups limit solubility in water.
EthanolPolar ProticSolubleThe ethyl group provides some non-polar character, while the hydroxyl group can interact with the ester, making it a suitable solvent.
AcetonePolar AproticSolubleThe polarity of acetone is intermediate, and it can act as a hydrogen bond acceptor, facilitating dissolution.
DichloromethanePolar AproticSolubleDichloromethane is a good solvent for a wide range of organic compounds and is expected to readily dissolve this ester.[5]
TolueneNon-polar AromaticSolubleThe non-polar nature of toluene aligns well with the cyclohexyl ring of the solute.
HexaneNon-polar AliphaticSolubleAs a non-polar solvent, hexane should effectively solvate the non-polar portion of the molecule.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the principle of reaching equilibrium saturation of the solvent with the solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess is to ensure that a saturated solution is formed.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the presence of undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solute from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A 1. Preparation of Saturated Solutions B 2. Equilibration (Thermostatic Shaker) A->B  Excess Solute + Solvent C 3. Phase Separation (Centrifugation) B->C  24-48h @ 25°C D 4. Sample Withdrawal (Supernatant) C->D  Separation E 5. Sample Dilution D->E  Aliquot F 6. Analytical Measurement (HPLC/GC) E->F  Diluted Sample G 7. Data Analysis & Solubility Calculation F->G  Concentration Data

Caption: General workflow for the experimental determination of solubility.

References

theoretical properties of difluorinated organic compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Properties of Difluorinated Organic Compounds

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for significant modulation of a molecule's physicochemical and pharmacological profile with minimal steric perturbation.[1][4][5][6]

Among the various fluorination strategies, difluorination has emerged as a particularly powerful tool. This guide focuses on the two primary motifs, geminal-difluorination (where two fluorine atoms are attached to the same carbon, creating a CF₂ group) and vicinal-difluorination (where fluorine atoms are on adjacent carbons), providing researchers, scientists, and drug development professionals with a detailed overview of their theoretical properties, impact on drug-like characteristics, and the experimental protocols used for their evaluation.

Core Theoretical Properties and Their Implications

The introduction of two fluorine atoms imparts profound electronic and conformational effects that are central to their utility in drug design.

Electronic Effects of Geminal-Difluorination

The CF₂ group is a potent modulator of local electronic environments primarily through a strong inductive effect.

  • Inductive Electron Withdrawal and pKa Modulation: The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect. This significantly influences the acidity or basicity (pKa) of nearby functional groups. For instance, placing a CF₂ group near a basic amine will lower its pKa, reducing its protonation state at physiological pH. This can be strategically used to decrease unwanted interactions with off-target ion channels or improve cell permeability. Conversely, it increases the acidity of proximal carboxylic acids.[7][8] Studies on functionalized cycloalkanes have shown that the influence of the CF₂ moiety on pKa is a predictable consequence of this inductive effect.[7][8][9]

  • Bioisosterism: The gem-difluoromethylene group is often employed as a non-hydrolyzable bioisostere of a carbonyl group (ketone).[2][10] It can mimic the carbonyl's dipole moment and geometry without being susceptible to metabolic reduction. It can also serve as a more stable isostere for a bridging ether oxygen in phosphoanhydride bonds.[10]

Stereoelectronic and Conformational Effects of Vicinal-Difluorination

Vicinal difluorination is a sophisticated strategy for controlling the three-dimensional shape of a molecule, which is critical for optimizing its binding to a biological target.

  • The Gauche Effect: In 1,2-difluoroethane and related structures, the conformation where the two C-F bonds are gauche (at a dihedral angle of approximately 60°) is energetically favored over the anti conformation (180°).[11][12][13] This preference is attributed to stabilizing hyperconjugative interactions (e.g., σCH→σ*CF).[11] This effect provides a powerful tool to lock otherwise flexible alkyl chains into a desired three-dimensional arrangement.[11][14]

  • Conformational Mimicry: The stereochemistry of the vicinal difluoride dictates the resulting chain conformation.

    • threo-difluoroalkanes preferentially adopt an extended, zigzag geometry, making them effective conformational mimics of E-alkenes .[11]

    • erythro-difluoroalkanes tend to induce a "bend" or "kink" in an alkyl chain, allowing them to mimic the geometry of Z-alkenes .[11]

This strategy has been successfully used in histone deacetylase (HDAC) inhibitors, where an extended linker geometry was found to be optimal for binding, and the threo-difluorinated analog proved more potent than its erythro counterpart.[11]

Quantitative Impact on Physicochemical and ADME Properties

The theoretical effects of difluorination translate into measurable changes in key drug-like properties. The following tables summarize quantitative data from comparative studies.

Table 1: Effect of Gem-Difluorination on Acidity/Basicity (pKa)

Parent Compound Functional Group Position of CF₂ Change in pKa (ΔpKa) Reference
Carboxylic Acid α-position Decreased by ~1-2 units [7]
Amine α-position Decreased by ~2-3 units [7]

| Bicyclic Amine | β-position | Decreased by 0.3 - 0.5 units |[8] |

Table 2: Effect of Difluorination on Lipophilicity (LogP/LogD) The impact on lipophilicity is complex and highly dependent on the overall molecular context, including ring size and the nature of other functional groups.[7][9]

Compound Class Modification Change in LogP (ΔLogP) Reference
Functionalized Cycloalkanes Gem-difluorination Complex trends, context-dependent [7][9]
Bicyclic System Gem-difluorination Decreased by 0.54 - 0.55 units [8]

| Sulfoximine Series | Gem-difluorination at methyl | Increased by ~0.6 units per F |[8] |

Table 3: Effect of Difluorination on Metabolic Stability Fluorination is a widely used strategy to block metabolic oxidation by replacing a labile C-H bond with a stronger C-F bond.[1][4][15]

Compound Class Modification Observation Reference
Functionalized Cycloalkanes Gem-difluorination No change or slight improvement [7][9]
Camptothecin Analogs Difluoromethylenedioxy Increased metabolic stability, enabled oral administration [15]

| Macrocyclic System | Gem-difluoroalkoxy | Decreased metabolic stability* |[16][17] |

*Note: In some cases, conformational changes induced by fluorination can expose other parts of the molecule to metabolism, leading to a counterintuitive decrease in stability.[16][17]

Key Experimental Protocols

Evaluating the impact of difluorination requires robust and standardized experimental methods. Below are detailed protocols for two fundamental assays.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To measure the partition coefficient of a compound between n-octanol and water.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare buffers for the aqueous phase (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing and allowing the phases to separate.

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer (e.g., 1:1 v/v).

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor) as per the manufacturer's instructions.

    • Prepare the test compound and a positive control (a compound with known metabolic liability, e.g., Verapamil) at a starting concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the HLM suspension and buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.

    • Immediately add the test compound to the mixture. This is the T=0 time point.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed to pellet the protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Calculation:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration])

Visualizations of Key Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex relationships and processes involved in the study of difluorinated compounds.

G cluster_cause Primary Modification cluster_properties Physicochemical Consequences cluster_outcome Biological & Pharmacokinetic Impact a Difluorination (geminal or vicinal) b Altered Electronics (Inductive Effect, pKa Shift) a->b c Conformational Control (Gauche Effect) a->c d Modulated Lipophilicity & Solubility b->d f Optimized Binding Affinity b->f c->f g Improved Bioavailability d->g e Enhanced Metabolic Stability e->g f->g

Figure 1. Logical relationships between difluorination and its downstream effects.

G A Synthesis of Difluorinated Analog B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro ADME Assays (Metabolic Stability, Permeability) B->C D Biological Activity Assay (Target Binding, Potency) C->D E Data Analysis & Structure-Activity Relationship (SAR) D->E F Decision: Advance or Redesign? E->F F->A Redesign

References

Methodological & Application

Application Notes and Protocols: The Role of Methyl 4,4-difluorocyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4-difluorocyclohexanecarboxylate and its derivatives, particularly 4,4-difluorocyclohexanecarboxylic acid, are valuable building blocks in modern medicinal chemistry. The introduction of the gem-difluoro group onto the cyclohexane ring offers a strategic approach to modulate the physicochemical properties of drug candidates. This structural modification can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

One of the most prominent examples of the successful application of the 4,4-difluorocyclohexyl moiety is in the development of Maraviroc, a first-in-class CCR5 antagonist for the treatment of HIV-1 infection.[2][3] The presence of the 4,4-difluorocyclohexyl group in Maraviroc is crucial for its potent antiviral activity and favorable safety profile, particularly the lack of affinity for the hERG ion channel.[4] These application notes will focus on the use of 4,4-difluorocyclohexanecarboxylic acid in the synthesis of Maraviroc, providing detailed protocols, quantitative data, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

Table 1: Biological Activity of Maraviroc
CompoundTargetAssayIC₅₀ (nM)Cell LineVirus Strain
MaravirocCCR5Antiviral Activity2.0 (geometric mean)PBMCs43 primary isolates (various clades)
MaravirocCCR5gp120 Binding Inhibition-Cell-based assay-
MaravirochERG Ion ChannelBinding Assay>10,000--

IC₅₀: Half maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells. Data compiled from multiple sources.[5]

Table 2: Pharmacokinetic Properties of Maraviroc
ParameterValueSpeciesAdministration
Bioavailability23% (100 mg dose) - 33% (300 mg dose)HumanOral
Tₘₐₓ0.5 - 4 hoursHumanOral
Half-life (t₁/₂)~16 hoursHumanOral
Protein Binding~76%HumanIn vitro
MetabolismPrimarily by CYP3A4HumanIn vivo
Excretion~23% renal clearanceHumanIn vivo

Tₘₐₓ: Time to reach maximum plasma concentration. Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid from this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (5 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully acidify the mixture to a pH of approximately 4 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer one more time with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[9]

Protocol 2: Amide Coupling of 4,4-Difluorocyclohexanecarboxylic Acid to Synthesize a Maraviroc Precursor

This protocol outlines a general procedure for the amide bond formation, a key step in the synthesis of Maraviroc.

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • Amine coupling partner (e.g., the β-amino ester intermediate of Maraviroc)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents and equipment (e.g., aqueous solutions for washing, separatory funnel, silica gel for chromatography)

Procedure:

  • Dissolve 4,4-Difluorocyclohexanecarboxylic acid (1 equivalent) and the amine coupling partner (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base (1.5-2 equivalents) to the mixture.

  • In a separate container, dissolve the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.

  • Add the solution of the coupling agent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH₄Cl).

  • Perform a standard aqueous work-up: wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[3][10][11]

Mandatory Visualization

HIV_Entry_and_Maraviroc_Inhibition cluster_Cell Host Cell (T-cell/Macrophage) cluster_HIV HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change gp41 gp41 CCR5->gp41 4. gp41 Unfolds Cell_Interior Cell Interior gp120 gp120 gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding gp41->Cell_Interior 5. Viral Fusion & Entry Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding

Caption: Mechanism of HIV-1 entry and its inhibition by Maraviroc.

Maraviroc_Synthesis_Workflow Start Starting Materials Ester This compound Start->Ester Amine_Precursor β-amino ester precursor Start->Amine_Precursor Tropane_Precursor Tropane triazole precursor Start->Tropane_Precursor Step1 Hydrolysis Ester->Step1 Step2 Amide Coupling Amine_Precursor->Step2 Step3 Coupling with Tropane Moiety Tropane_Precursor->Step3 Intermediate1 4,4-Difluorocyclohexanecarboxylic Acid Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Intermediate2->Step3 Maraviroc Maraviroc Step3->Maraviroc Evaluation Biological & Pharmacokinetic Evaluation Maraviroc->Evaluation Data IC50, PK Data Evaluation->Data

References

Application Notes and Protocols: Synthesis of N-Substituted 4,4-Difluorocyclohexanecarboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The gem-difluoro motif, particularly on a cyclohexane ring, offers a unique combination of conformational rigidity and altered electronics that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The 4,4-difluorocyclohexane moiety serves as a valuable bioisostere, providing a lipophilic yet polar substituent that can favorably impact a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. This document provides detailed protocols for the synthesis of N-substituted 4,4-difluorocyclohexanecarboxamides, versatile intermediates in the development of novel therapeutics. The direct amidation of Methyl 4,4-difluorocyclohexanecarboxylate with a range of amines offers an efficient and atom-economical route to these valuable building blocks.

Reaction of this compound with Amines: An Overview

The reaction of this compound with primary and secondary amines results in the formation of the corresponding N-substituted 4,4-difluorocyclohexanecarboxamides. This transformation is a nucleophilic acyl substitution where the amine displaces the methoxy group of the ester. Various methods can be employed to facilitate this reaction, including thermal conditions, acid or base catalysis, and the use of coupling agents. A particularly effective and sustainable approach is the use of a strong base, such as sodium tert-butoxide, under solvent-free conditions. This method is advantageous due to its simplicity, mild reaction conditions, and reduced environmental impact.[1][2]

Quantitative Data Summary

The following table summarizes representative data for the amidation of cyclic esters with various amines, providing an indication of expected yields and reaction conditions. While specific data for this compound is limited in publicly available literature, the data for analogous systems demonstrates the feasibility and efficiency of the direct amidation approach.

Ester SubstrateAmine SubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Methyl CyclohexanecarboxylateBenzylamineNaOtBuNone250.592
Methyl CyclohexanecarboxylateAnilineNaOtBuNone25185
Methyl CyclohexanecarboxylatePiperidineNaOtBuNone250.595
Ethyl BenzoateBenzylamineNaOtBuNone250.598
Ethyl Benzoate4-FluoroanilineNaOtBuNone25188
Methyl 3-Methylbenzoate4-MethylanilineKHMDSTHF250.2594

This table is a compilation of representative data from similar reactions to illustrate the general efficacy of the method. Actual results with this compound may vary.

Experimental Workflow

experimental_workflow reagents Reactants: - this compound - Amine - Sodium tert-Butoxide mixing Mixing & Grinding (Solvent-Free) reagents->mixing reaction Reaction (Room Temperature) mixing->reaction workup Aqueous Workup - Add Water - Extract with Ethyl Acetate reaction->workup purification Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: N-Substituted 4,4-Difluorocyclohexanecarboxamide purification->product

Caption: General workflow for the solvent-free amidation of this compound.

Detailed Experimental Protocol: Sodium tert-Butoxide Mediated Amidation (Solvent-Free)

This protocol is adapted from established procedures for the direct amidation of unactivated esters.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium tert-butoxide (NaOtBu)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Mortar and pestle or a suitable reaction vessel for solid-phase mixing

Procedure:

  • Reactant Preparation: In a clean and dry mortar, add this compound (1.0 equiv), the desired amine (1.1 equiv), and sodium tert-butoxide (1.2 equiv).

  • Reaction Initiation: Grind the mixture gently with a pestle at room temperature for the time indicated by reaction monitoring (typically 0.5-2 hours). For liquid amines, the reactants can be stirred vigorously in a round-bottom flask. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion of the reaction, carefully quench the reaction mixture by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4,4-difluorocyclohexanecarboxamide.

Safety Precautions:

  • Handle sodium tert-butoxide in a fume hood as it is a corrosive and moisture-sensitive solid.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated area.

Applications in Drug Development

The resulting N-substituted 4,4-difluorocyclohexanecarboxamides are valuable intermediates for the synthesis of a wide range of biologically active molecules. The introduction of the 4,4-difluorocyclohexyl moiety can lead to compounds with improved therapeutic profiles.

A notable application of this scaffold is in the development of modulators of the interleukin-17 (IL-17) signaling pathway . A patent has described a series of novel difluorocyclohexyl derivatives as IL-17 modulators for the potential treatment of inflammatory and autoimmune diseases.[3] The amide linkage serves as a key structural element for linking the fluorinated core to other pharmacophoric groups.

The logical relationship for the application of this chemistry in drug discovery is outlined below:

drug_discovery_logic start This compound reaction Amidation Reaction start->reaction amine Diverse Amines amine->reaction amides Library of N-Substituted 4,4-Difluorocyclohexanecarboxamides reaction->amides screening Biological Screening (e.g., IL-17 Modulation Assay) amides->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing 4,4-difluorocyclohexanecarboxamides.

By synthesizing a library of these amides with diverse amine inputs, researchers can explore the structure-activity relationships (SAR) and identify lead compounds for further optimization in various therapeutic areas, including but not limited to inflammation, oncology, and infectious diseases. The robust and efficient synthesis protocol detailed herein provides a practical tool for medicinal chemists to access these promising fluorinated building blocks.

References

Application Notes and Protocols for the Ester Hydrolysis of Methyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the hydrolysis of Methyl 4,4-difluorocyclohexanecarboxylate to its corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid. This transformation is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocols outlined below cover acidic, basic (saponification), and enzymatic hydrolysis methods.

Introduction

This compound is a fluorinated aliphatic ester. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the ester group. Ester hydrolysis is a fundamental reaction in organic synthesis that cleaves an ester into a carboxylic acid and an alcohol.[1][2] The choice of hydrolysis method—acid-catalyzed, base-catalyzed, or enzymatic—depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions.

Data Summary of Hydrolysis Protocols

The following table summarizes the key parameters for the different hydrolysis methods described in this document.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis
Reagents Dilute strong acid (e.g., HCl, H₂SO₄), WaterStrong base (e.g., NaOH, KOH, LiOH)Hydrolase enzyme (e.g., Lipase)
Solvent Water, co-solvents (e.g., THF, Dioxane)Water, Alcohol (e.g., Ethanol, Methanol), or a mixtureAqueous buffer (e.g., phosphate buffer), co-solvents
Temperature Elevated temperatures (Reflux)Room temperature to elevated temperaturesTypically mild (Room temperature to ~40°C)
Reaction Time Several hours to overnightTypically faster than acid-catalyzedVaries (hours to days)
Reversibility Reversible[2]Irreversible[1][2]Generally irreversible under reaction conditions
Product Carboxylic acid and MethanolCarboxylate salt and MethanolCarboxylic acid and Methanol
Work-up ExtractionAcidification then extractionExtraction
Key Considerations Requires excess water to drive equilibrium.[2]Stoichiometric amount of base is consumed.[1]High selectivity, mild conditions.[3][4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using a dilute strong acid as a catalyst. This reaction is reversible and requires an excess of water to be driven to completion.[2]

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 3 M HCl) or Sulfuric Acid (e.g., 1.5 M H₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable amount of the dilute acid solution. A co-solvent like THF or dioxane can be added to improve solubility.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). The reaction may take several hours to overnight to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4,4-difluorocyclohexanecarboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This method, also known as saponification, utilizes a stoichiometric amount of a strong base to irreversibly hydrolyze the ester.[1][2]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Water

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (e.g., 1 M HCl) for acidification

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of methanol (or ethanol) and water in a round-bottom flask.

  • Add a stoichiometric amount (typically 1.1 to 1.5 equivalents) of sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.

  • Monitor the reaction by TLC, GC, or LC-MS until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by slowly adding dilute hydrochloric acid. The carboxylic acid product should precipitate out if it is a solid.

  • Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 4,4-difluorocyclohexanecarboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed. A patent describing a similar hydrolysis of the ethyl ester suggests stirring overnight at room temperature after the addition of sodium hydroxide.[5]

Protocol 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and potentially selective alternative for ester cleavage, which can be advantageous for sensitive substrates.[3][4] Lipases are commonly used for this purpose.

Materials:

  • This compound

  • A suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia)

  • Phosphate buffer (e.g., pH 7.0)

  • A water-miscible co-solvent (e.g., THF, acetone) if needed for solubility

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl) for acidification

  • Anhydrous Sodium Sulfate

  • Incubator shaker

  • Centrifuge (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, prepare a solution of this compound in a phosphate buffer. A small amount of a co-solvent can be added to aid solubility.

  • Add the selected lipase to the reaction mixture. The optimal enzyme loading should be determined experimentally.

  • Incubate the mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

  • Monitor the pH of the reaction. As the carboxylic acid is formed, the pH will decrease. A pH-stat can be used to maintain a constant pH by the controlled addition of a dilute base, or the reaction can be allowed to proceed and monitored by other analytical methods (TLC, HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetone and then filtering).

  • Acidify the reaction mixture to pH ~2 with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 4,4-difluorocyclohexanecarboxylic acid.

  • Further purification can be achieved by chromatography or recrystallization.

Visualized Workflows

Acid_Catalyzed_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve Ester in Dilute Acid B Add Co-solvent (optional) A->B C Heat to Reflux B->C D Cool to RT C->D Monitor Reaction E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry Organic Layer F->G H Filter and Concentrate G->H I Crude Carboxylic Acid H->I Yields

Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.

Base_Catalyzed_Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Work-up A Dissolve Ester in Alcohol/Water B Add Base (NaOH/LiOH) A->B C Stir at RT or Heat B->C D Remove Alcohol C->D Monitor Reaction E Acidify with HCl D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Filter and Concentrate G->H I Crude Carboxylic Acid H->I Yields

Caption: Workflow for Base-Catalyzed Ester Hydrolysis.

Enzymatic_Hydrolysis_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up A Dissolve Ester in Buffer B Add Lipase A->B C Incubate with Agitation B->C D Stop Reaction (Filter Enzyme) C->D Monitor pH or Conversion E Acidify Mixture D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Crude Carboxylic Acid G->H Yields

Caption: Workflow for Enzymatic Ester Hydrolysis.

References

Probing Enzyme Functions with Methyl 4,4-difluorocyclohexanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are powerful tools in chemical biology and drug discovery for investigating enzyme mechanisms and developing potent and selective inhibitors.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can significantly alter the chemical reactivity and binding affinity of a molecule.[1][2] Methyl 4,4-difluorocyclohexanecarboxylate, a fluorinated cyclohexane derivative, possesses structural features that make it a potential probe for enzyme functions, particularly for hydrolases such as esterases and proteases.[3] The gem-difluoro group alpha to the carbonyl carbon can act as a bioisostere of a carbonyl hydrate, potentially stabilizing the tetrahedral intermediate formed during catalysis and thus acting as a transition-state analog inhibitor.

While this compound is primarily utilized as a synthetic intermediate in drug discovery, particularly for spirocyclic proline derivatives, its application as a direct probe for enzyme function is an area of exploratory interest.[3][4] This document provides detailed application notes and generalized protocols for utilizing this compound to investigate the function of a hypothetical serine hydrolase.

Principle of Action: A Mechanistic Probe for Hydrolases

Serine hydrolases employ a catalytic triad (typically Ser-His-Asp) to hydrolyze ester or amide bonds. The reaction proceeds through a covalent acyl-enzyme intermediate. This compound can potentially act as a mechanism-based inactivator or a slow substrate for these enzymes. The electron-withdrawing difluoro group is expected to stabilize the tetrahedral intermediate formed upon nucleophilic attack by the active site serine, potentially leading to a long-lived acyl-enzyme intermediate or even irreversible inhibition.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a serine hydrolase, "Hydrolase X," plays a key role in the degradation of a signaling molecule, "Substrate A," to produce an inactive product, "Product B." Inhibition of Hydrolase X by a probe like this compound would lead to the accumulation of Substrate A, thereby modulating the downstream signaling cascade.

G cluster_0 Hypothetical Signaling Pathway Substrate A Substrate A Product B Product B Substrate A->Product B Hydrolase X Downstream Signaling Downstream Signaling Substrate A->Downstream Signaling Activation Hydrolase X Hydrolase X This compound This compound This compound->Hydrolase X Inhibition

Caption: Hypothetical signaling pathway involving Hydrolase X.

Application Notes

This compound can be employed in a variety of assays to characterize the function and inhibition of a target hydrolase.

  • Enzyme Inhibition Screening: To identify novel hydrolase inhibitors.

  • Mechanism of Action Studies: To elucidate the catalytic mechanism of a target enzyme.

  • Active Site Titration: To determine the concentration of active enzyme.

  • Structural Biology: To investigate the binding mode of the inhibitor in the enzyme's active site.

Experimental Protocols

The following are generalized protocols that can be adapted for the specific enzyme under investigation.

Protocol 1: Enzyme Activity and Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of a hypothetical hydrolase using a chromogenic substrate and to determine the inhibitory potential of this compound.

Materials:

  • Purified Hydrolase X

  • Chromogenic substrate (e.g., p-nitrophenyl acetate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound (test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 180 µL of assay buffer to each well.

  • Add 10 µL of various concentrations of the test inhibitor (or DMSO for control) to the wells.

  • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at the optimal temperature for the enzyme.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode for 10-20 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation:

Inhibitor Concentration (µM)Initial Velocity (mOD/min)% Inhibition
0 (Control)50.20
145.110.2
1030.539.2
5015.868.5
1008.183.9
5002.595.0

Table 1. Hypothetical inhibition data for this compound against Hydrolase X.

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol outlines the determination of the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the hydrolysis of a substrate by Hydrolase X.

Materials:

  • Same as Protocol 1, with a non-chromogenic substrate if necessary, coupled to a suitable detection system.

Procedure:

  • Set up reactions as described in Protocol 1, but vary the substrate concentration while keeping the enzyme concentration constant.

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Data Presentation:

Substrate Concentration (µM)Initial Velocity (µM/min)
512.5
1022.7
2036.4
5055.6
10071.4
20083.3

Table 2. Hypothetical kinetic data for Hydrolase X.

Protocol 3: Determination of Inhibition Constant (Kᵢ)

This protocol describes how to determine the inhibition constant (Kᵢ) and the mode of inhibition of this compound.

Procedure:

  • Perform the kinetic assay (Protocol 2) at several fixed concentrations of the inhibitor.

  • Generate Michaelis-Menten or Lineweaver-Burk plots for each inhibitor concentration.

  • Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

  • Calculate the Kᵢ value using the appropriate equations for the determined mode of inhibition.

Data Presentation:

Inhibition ModeEffect on KₘEffect on Vₘₐₓ
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases
MixedVariesDecreases

Table 3. Expected effects of different inhibition modes on kinetic parameters.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the interaction of this compound with a target enzyme.

G cluster_0 Experimental Workflow A Enzyme Activity Assay B IC50 Determination A->B C Kinetic Studies (Km, Vmax) A->C D Inhibition Mode & Ki Determination B->D C->D F Mechanism Elucidation D->F E Structural Studies (X-ray, NMR) E->F

Caption: Workflow for enzyme-inhibitor characterization.

Structural Biology Studies

To gain detailed insights into the binding mode of this compound, co-crystallization of the inhibitor with the target enzyme followed by X-ray diffraction analysis can be performed. This can reveal the specific interactions between the inhibitor and the active site residues, confirming the proposed mechanism of action. NMR spectroscopy can also be a valuable tool to probe the structural changes in the enzyme upon inhibitor binding.

Conclusion

This compound represents a promising, yet underexplored, chemical tool for probing the function of hydrolases. The protocols and principles outlined in this document provide a comprehensive framework for researchers to investigate the inhibitory potential and mechanism of action of this and other fluorinated compounds. Such studies are crucial for advancing our understanding of enzyme function and for the rational design of novel therapeutics.

References

Application Notes and Protocols for the Incorporation of Fluorine into Drug Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Judicious placement of fluorine can lead to enhanced metabolic stability, increased binding affinity, altered lipophilicity, and improved bioavailability.[1][2][3][4] This document provides a detailed overview of common techniques for introducing fluorine and fluorine-containing moieties into drug-like molecules, complete with experimental protocols and quantitative data to guide researchers in this critical aspect of drug design and development.

Data Presentation: Impact of Fluorination on Drug Properties

The introduction of fluorine can modulate key physicochemical and pharmacological parameters. The following tables summarize the quantitative effects of fluorination on lipophilicity (LogP), metabolic stability (half-life, t½), and pharmacological activity (IC₅₀) for selected drug molecules and their fluorinated analogs.

Table 1: Comparison of Lipophilicity (LogP) of Fluorinated vs. Non-fluorinated Compounds

CompoundNon-fluorinated LogPFluorinated AnalogFluorinated LogPChange in LogPReference(s)
Benzene2.13Fluorobenzene2.27+0.14[5]
Toluene2.734-Fluorotoluene2.87+0.14[5]
Aniline0.904-Fluoroaniline1.15+0.25[5]
2-(Methylthio)pyridine1.692-(Trifluoromethylthio)pyridine2.13+0.44[6]
2-(Ethylsulfonyl)pyridine-0.072-(2,2,2-Trifluoroethylsulfonyl)pyridine0.79+0.86[6]

Table 2: Comparison of Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds

Parent CompoundMetabolic Half-life (t½)Fluorinated AnalogMetabolic Half-life (t½)Fold IncreaseReference(s)
Celecoxib~11 hoursFluorinated Celecoxib AnalogLonger half-life observedData suggests improvement[7][8][9]
EzetimibeNot specifiedFluorinated EzetimibeSignificantly increasedNot specified[8]
A P-gp Substrate100% remaining (30 min)Monofluorinated analog100% remaining (30 min)No significant change[10]
A P-gp Substrate100% remaining (30 min)Difluorinated analog100% remaining (30 min)No significant change[10]
A P-gp Substrate100% remaining (30 min)Trifluorinated analog100% remaining (30 min)No significant change[10]

Table 3: Comparison of Pharmacological Activity (IC₅₀) of Fluorinated vs. Non-fluorinated Compounds

| Drug/Compound | Target | IC₅₀ (Non-fluorinated) | Fluorinated Analog | IC₅₀ (Fluorinated) | Fold Change | Reference(s) | |---|---|---|---|---|---| | COX-2 Inhibitor (Celecoxib analog) | COX-2 | Not specified | [¹⁸F]Fluoromethyl-celecoxib | Potent inhibition observed | - |[7] | | D-Glucosamine Analog | PC-3 cells | >500 µM | 3-Fluoro-D-galactosamine | 28 µM | >17-fold increase |[11] | | D-Glucosamine Analog | PC-3 cells | >500 µM | 4-Fluoro-D-galactosamine | 54 µM | >9-fold increase |[11] | | Ibuprofen Analog | COX-2 | - | Ibuprofen-quinoline conjugate | Significant anti-inflammatory activity | - |[1][6][12][13][14] |

Experimental Protocols

This section provides detailed methodologies for key fluorination reactions. Safety Precaution: All fluorination reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Many fluorinating reagents are toxic, corrosive, and/or moisture-sensitive. Consult the safety data sheet (SDS) for each reagent before use.[7][12]

Protocol 1: Nucleophilic Fluorination of a Primary Alcohol using DAST

Objective: To replace a hydroxyl group with a fluorine atom. This protocol is adapted from a general procedure for the fluorination of alcohols.[6][15][16][17]

Materials:

  • Primary alcohol (e.g., 4-nitrobenzyl alcohol) (1.0 mmol, 1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 eq)

  • Anhydrous dichloromethane (DCM) (0.3-0.5 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Electrophilic Aromatic Fluorination using Selectfluor®

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring. This protocol is a general procedure for the fluorination of anilines and other activated aromatic compounds.[15][18][19][20][21]

Materials:

  • Substituted aniline or other electron-rich aromatic compound (1.0 mmol, 1.0 eq)

  • Selectfluor® (1.1 mmol, 1.1 eq)

  • Anhydrous acetonitrile (MeCN) (0.1-0.2 M solution)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the aromatic substrate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours. The reaction time will vary depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Protocol 3: Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent (TMSCF₃)

Objective: To introduce a trifluoromethyl group via nucleophilic addition to a carbonyl. This protocol is based on established procedures for trifluoromethylation.

Materials:

  • Ketone (e.g., acetophenone) (1.0 mmol, 1.0 eq)

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) (1.5 mmol, 1.5 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 eq)

  • Anhydrous tetrahydrofuran (THF) (0.2-0.5 M solution)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.5 eq) followed by the catalytic amount of TBAF solution (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir the mixture for 30 minutes to hydrolyze the intermediate silyl ether.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting trifluoromethyl alcohol by silica gel column chromatography.

Protocol 4: Monofluoromethylation of a Steroid Thiol using an Electrophilic Reagent

Objective: To introduce a monofluoromethyl group onto a sulfur atom in a complex molecule. This protocol is adapted from the monofluoromethylation of the carbothioic acid moiety in steroids.[2][10]

Materials:

  • Steroid containing a carbothioic acid or thiol group (1.0 mmol, 1.0 eq)

  • S-(Fluoromethyl)diphenylsulfonium tetrafluoroborate (or similar electrophilic monofluoromethylating agent) (1.2 mmol, 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile) (0.1 M solution)

  • Base (e.g., potassium carbonate or triethylamine) (1.5 mmol, 1.5 eq)

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the steroid substrate (1.0 eq) and the base (1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the electrophilic monofluoromethylating agent (1.2 eq) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed as indicated by TLC analysis.

  • Quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the described fluorination techniques.

Nucleophilic_Fluorination_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Start Alcohol/Carbonyl (R-OH / R=O) Reaction Add DAST in DCM -78 °C to RT Start->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O/Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Fluorinated Product (R-F / R-F₂) Purify->Product

Nucleophilic Fluorination Workflow

Electrophilic_Fluorination_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Start Aromatic Substrate (Ar-H) Reaction Add Selectfluor® in MeCN Room Temperature Start->Reaction Quench Quench with Water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Fluorinated Product (Ar-F) Purify->Product

Electrophilic Fluorination Workflow

Fluorination_Reagent_Selection cluster_goal Fluorination Goal cluster_type Type of Fluorination cluster_reagents_nuc Nucleophilic Reagents cluster_reagents_elec Electrophilic Reagents cluster_applications Typical Applications Goal Introduce Fluorine Nucleophilic Nucleophilic (F⁻ source) Goal->Nucleophilic Electrophilic Electrophilic (F⁺ source) Goal->Electrophilic DAST DAST / Deoxo-Fluor Nucleophilic->DAST Deoxyfluorination TBAF TBAF Nucleophilic->TBAF General F⁻ source KF KF / CsF Nucleophilic->KF Cost-effective F⁻ Selectfluor Selectfluor® Electrophilic->Selectfluor Versatile & stable NFSI NFSI Electrophilic->NFSI Common N-F reagent App_Nuc Alcohols to Alkyl Fluorides Carbonyls to Gem-difluorides DAST->App_Nuc TBAF->App_Nuc KF->App_Nuc App_Elec Fluorination of Electron-rich Aromatics/Enolates Selectfluor->App_Elec NFSI->App_Elec

Fluorination Reagent Selection Guide

References

Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe and effective handling and storage of fluorinated esters. These compounds are increasingly utilized in drug discovery and development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1] However, their reactivity and potential hazards necessitate specific handling and storage protocols to ensure laboratory safety and maintain compound integrity.

Chemical Properties and Safety Considerations

Fluorinated esters exhibit a range of properties that distinguish them from their non-fluorinated counterparts. The incorporation of fluorine atoms can significantly alter the electronic environment of the ester functional group, leading to increased electrophilicity and susceptibility to nucleophilic attack.[2][3] This enhanced reactivity makes them valuable as activated intermediates in organic synthesis but also necessitates careful handling.[2][3]

Key Safety Considerations:

  • Reactivity: Fluorinated esters can react with strong nucleophiles, acids, and bases.[2] Some may be sensitive to moisture, leading to hydrolysis.[4][5][6]

  • Toxicity: While specific toxicity data varies between individual compounds, organofluorine compounds, in general, require careful handling due to the potential for the release of hazardous decomposition products such as hydrofluoric acid (HF) upon degradation.[7][8]

  • Flammability: Many organic esters are flammable, and this property may be retained in their fluorinated analogs.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat when handling fluorinated esters.[10][11][12] Work should be conducted in a well-ventilated chemical fume hood.[9][11][13]

Storage Protocols

Proper storage is crucial for maintaining the stability and purity of fluorinated esters.

Storage ConditionRecommendationRationale
Temperature Store at -20°C in the dark, unless otherwise specified on the product data sheet.[4]Low temperatures slow down potential decomposition reactions.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).[4][6]Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[4][6]
Container Use tightly sealed, appropriate chemical-resistant containers. For pyrophoric or highly water-reactive compounds, consider storage in the manufacturer's original shipping package.[14]Prevents contamination and degradation from external factors.
Segregation Store away from incompatible materials such as strong acids, bases, oxidizers, and reducing agents.[9][13][14]Prevents accidental and hazardous reactions.[9]
Labeling Clearly label all containers with the chemical name, hazard symbols, date of receipt, and date opened.[9][13][14]Ensures proper identification and tracking of compound stability over time.

Note on Moisture Sensitivity: Many esters, including fluorinated ones, are susceptible to hydrolysis.[4][5][6] When removing a container from cold storage, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[4] After use, purging the vial with an inert gas before resealing can extend the shelf life of the reagent.[4]

Experimental Protocols

General Handling Workflow

The following workflow outlines the general steps for safely handling fluorinated esters in a laboratory setting.

Caption: General workflow for handling fluorinated esters.

Protocol for a Typical Acylation Reaction

Fluorinated esters are often used as acylating agents. The increased electrophilicity of the carbonyl carbon facilitates reactions with nucleophiles under mild conditions.[2][3]

Materials:

  • Fluorinated ester

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Syringes and needles for transfer of reagents

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reagent Preparation: Dissolve the nucleophile in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Addition of Fluorinated Ester: Slowly add the fluorinated ester to the solution of the nucleophile at the desired reaction temperature (often starting at 0°C to control the initial exotherm).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR).[2]

  • Work-up: Once the reaction is complete, quench any remaining reactive species. This can often be achieved by the addition of water or a dilute aqueous acid or base, depending on the nature of the reactants and products.

  • Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.

Protocol for Hydrolytic Stability Assessment

The hydrolytic stability of a fluorinated ester can be a critical parameter, especially in drug development.[5]

Fluorine SubstitutionRelative Hydrolysis RateHalf-life at pH 11
Non-fluorinated1x-
Monofluoroethyl esterIncreased-
Difluoroethyl esterFurther Increased-
Trifluoroethyl ester~3-4 fold increase per F atom6.4 ± 1.7 min

Data adapted from studies on N-acetylproline esters.[5]

Materials:

  • Fluorinated ester

  • Biologically relevant buffers (e.g., phosphate-buffered saline at pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorinated ester in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to a pre-warmed buffer solution to initiate the hydrolysis experiment. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the hydrolysis rate.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis in the withdrawn aliquots by adding a strong acid or base to shift the pH away from the optimal range for hydrolysis, or by rapid cooling.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining fluorinated ester and the appearance of the hydrolysis product.

  • Data Analysis: Plot the concentration of the fluorinated ester versus time and determine the half-life of the compound under the tested conditions.

Waste Disposal

Proper disposal of fluorinated ester waste is essential to prevent environmental contamination and ensure laboratory safety.

G cluster_disposal Final Disposal start Fluorinated Ester Waste Generated cat_liquid Liquid Waste start->cat_liquid cat_solid Solid Waste (e.g., contaminated labware) start->cat_solid liq_small <50ml: Absorb on paper towel, evaporate in fume hood cat_liquid->liq_small liq_large >50ml: Absorb on vermiculite, collect for licensed disposal cat_liquid->liq_large sol_collect Collect in a designated, labeled container cat_solid->sol_collect disp_contractor Licensed Hazardous Waste Contractor liq_large->disp_contractor sol_collect->disp_contractor

Caption: Decision workflow for the disposal of fluorinated ester waste.

General Guidelines:

  • Segregation: Do not mix fluorinated ester waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[15]

  • Small Quantities: For small amounts of liquid waste (<50 mL), it may be permissible to absorb the material onto a paper towel and allow the solvent to evaporate in a chemical fume hood before disposing of the towel in the solid waste stream.[16] Always consult with your EHS office for specific guidance.

  • Large Quantities: For larger volumes of liquid waste, absorb the material onto an inert absorbent material like vermiculite and place it in a sealed container for collection by a licensed hazardous waste contractor.[16]

  • Solid Waste: Contaminated labware, gloves, and other solid materials should be collected in a designated, sealed container for hazardous waste disposal.

  • PFAS Considerations: Be aware of regulations regarding per- and polyfluoroalkyl substances (PFAS).[17] Some fluorinated esters may fall under this classification, which has specific disposal requirements, such as high-temperature incineration or disposal in a hazardous waste landfill.[17]

Disclaimer: These are general guidelines. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular fluorinated ester you are working with.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4,4-difluorocyclohexanecarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 4,4-difluorocyclohexanecarboxylic acid with methanol using an acid catalyst, typically sulfuric acid or tosic acid. This is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.[1][2][3]

Q2: What are the key factors influencing the yield of the esterification reaction?

A2: The primary factors include the ratio of reactants (alcohol to carboxylic acid), the concentration and type of acid catalyst, reaction temperature, reaction time, and the efficient removal of water, which is a byproduct of the reaction.[2][3]

Q3: What is the role of the acid catalyst in this synthesis?

A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol). It also facilitates the departure of water as a leaving group.[1][3]

Q4: Can other esterification methods be used?

A4: Yes, alternative methods include using coupling reagents like DCC (Steglich esterification) or converting the carboxylic acid to a more reactive derivative such as an acid chloride. However, Fischer esterification is often preferred due to its simplicity and cost-effectiveness.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium process.[1][2] To drive the reaction forward, use a large excess of methanol (it can often be used as the solvent).[2] Also, ensure efficient removal of water as it forms, for example, by using a Dean-Stark apparatus or a drying agent.
Insufficient Catalyst The concentration of the acid catalyst is crucial. A low concentration can lead to a very slow reaction rate.[3] A typical catalytic amount is 1-5 mol% of the carboxylic acid. The optimal concentration should be determined experimentally.
Low Reaction Temperature Esterification reactions often require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[4] The optimal temperature will depend on the boiling point of the alcohol used (methanol).
Presence of Water in Reactants The presence of water at the start of the reaction will inhibit the forward reaction. Ensure that the 4,4-difluorocyclohexanecarboxylic acid and methanol are as dry as possible.
Poor Quality Starting Material Impurities in the 4,4-difluorocyclohexanecarboxylic acid can interfere with the reaction. Ensure the starting material is of high purity.
Product Contamination & Purification Issues
Potential Cause Suggested Solution
Presence of Unreacted Carboxylic Acid After the reaction, the acidic catalyst and any unreacted 4,4-difluorocyclohexanecarboxylic acid must be neutralized. This is typically done by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution, in a separatory funnel.[5]
Presence of Excess Methanol Excess methanol can be removed by washing with water or brine in a separatory funnel, as methanol is soluble in water. The final product can then be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Formation of Side Products At high temperatures and strong acid concentrations, side reactions such as dehydration of the alcohol (to form dimethyl ether) can occur. Optimizing the reaction temperature and catalyst concentration can minimize these side reactions.
Difficulty in Separating Layers During Workup If emulsions form during the aqueous workup, adding brine (saturated NaCl solution) can help to break the emulsion and improve the separation of the organic and aqueous layers.

Experimental Protocols

Representative Fischer Esterification Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 4,4-difluorocyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4-difluorocyclohexanecarboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation if necessary.

Quantitative Data from a Generic Esterification

The following table provides representative data from a generic Fischer esterification to illustrate the effect of reactant ratios on yield.[2]

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:165
10:197
100:199

Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the reaction progress and identifying the product and any volatile impurities. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common starting point for the analysis of similar fluorinated compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹⁹F NMR spectrum will also be characteristic of the difluorinated cyclohexane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid starting material.

Visualizations

Synthesis_Workflow cluster_workup Workup cluster_purification Purification & Analysis Reactants 4,4-Difluorocyclohexanecarboxylic Acid + Methanol Catalyst H₂SO₄ (cat.) Neutralization Wash with NaHCO₃ Reactants->Neutralization Reaction Mixture Reflux Heat (Reflux) Extraction Extract with Et₂O Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Distillation (optional) Evaporation->Distillation Product Methyl 4,4-difluoro- cyclohexanecarboxylate Evaporation->Product Distillation->Product Analysis GC-MS, NMR, HPLC Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_check Initial Checks cluster_solution Potential Solutions Start Low Yield Issue Equilibrium Is the reaction at equilibrium? (Check TLC/GC-MS) Start->Equilibrium Conditions Were reaction conditions optimal? (Temp, Time) Start->Conditions Reagents Are reagents pure and dry? Start->Reagents Increase_MeOH Increase excess of Methanol Equilibrium->Increase_MeOH Remove_H2O Use Dean-Stark / Drying agent Equilibrium->Remove_H2O Optimize_Conditions Increase Temp / Time Conditions->Optimize_Conditions Purify_Reagents Purify/Dry starting materials Reagents->Purify_Reagents End Yield Improved Increase_MeOH->End Improved Yield Remove_H2O->End Improved Yield Optimize_Conditions->End Improved Yield Purify_Reagents->End Improved Yield

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Methyl 4,4-difluorocyclohexanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4,4-difluorocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

Common impurities can arise from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials: Such as 4,4-difluorocyclohexanecarboxylic acid.

  • Reagents from the esterification process: For example, residual acid catalyst or coupling agents.

  • Solvents used in the reaction and workup.

  • Positional isomers: Depending on the synthetic route, isomers of the difluoro-substitution on the cyclohexane ring might be present.

  • Byproducts of side reactions: Such as products from elimination or rearrangement reactions.

Q2: What is the recommended primary purification method for this compound?

For a liquid compound like this compound, vacuum distillation is the most common and effective method for purification on a larger scale. For smaller scales or for removing close-boiling impurities, column chromatography is preferred.

Q3: My compound appears to be degrading during distillation, what could be the cause and how can I prevent it?

Degradation during distillation is likely due to excessive heat. To mitigate this:

  • Use a vacuum: Distilling under reduced pressure will lower the boiling point of the compound, requiring less heat.

  • Ensure a stable heat source: Use a well-controlled oil bath or heating mantle to avoid hot spots.

  • Minimize distillation time: A more efficient distillation setup can reduce the time the compound is exposed to high temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Distillation Inefficient fractionation of impurities with similar boiling points.- Increase the efficiency of the distillation column (e.g., use a longer column or one with a more efficient packing material).- Consider a different purification technique, such as column chromatography.
Low Yield After Purification - Product loss during transfers.- Incomplete separation during extraction or chromatography.- Decomposition of the product.- Ensure careful handling and transfer of the material.- Optimize the extraction or chromatography conditions (e.g., solvent system, stationary phase).- Refer to the troubleshooting guide for compound degradation.
Presence of Water in Final Product Incomplete drying of the organic phase before distillation.- Use an appropriate drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and ensure sufficient contact time.- Consider a co-distillation with a solvent that forms an azeotrope with water to remove residual moisture.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Drying: Dry the crude this compound over an anhydrous drying agent like MgSO₄, then filter.

  • Distillation:

    • Place the dried crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will need to be determined experimentally or estimated.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Mobile Phase Selection:

    • Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

    • The polarity can be gradually increased by increasing the proportion of ethyl acetate to achieve good separation. A typical starting gradient might be 95:5 hexane:ethyl acetate.

  • Procedure:

    • Pack the column with the chosen stationary phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Large Scale Chromatography Column Chromatography Crude->Chromatography Small Scale / High Purity Analysis Purity Check (GC/NMR) Distillation->Analysis Chromatography->Analysis Analysis->Distillation <95% Purity Analysis->Chromatography <95% Purity Pure Pure Product Analysis->Pure >95% Purity

Caption: A workflow diagram for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions LowPurity Low Purity Detected ImpurityType Identify Impurity (e.g., NMR, GC-MS) LowPurity->ImpurityType BoilingPoint Close Boiling Impurity? ImpurityType->BoilingPoint Polarity Different Polarity? ImpurityType->Polarity FractionalDistillation Optimize Fractional Distillation BoilingPoint->FractionalDistillation Yes ColumnChromatography Perform Column Chromatography BoilingPoint->ColumnChromatography No Polarity->ColumnChromatography Yes Recrystallization Consider Recrystallization (if solid) Polarity->Recrystallization Maybe FractionalDistillation->LowPurity Re-evaluate ColumnChromatography->LowPurity Re-evaluate

Caption: A troubleshooting decision tree for addressing low purity issues.

common side reactions in the synthesis of difluorinated compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of difluorinated compounds. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of geminal and vicinal difluorinated compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Vicinal Difluorination of Alkenes

Q1: I am attempting a vicinal difluorination of an alkene and observing significant amounts of byproducts instead of the desired 1,2-difluoro product. What are the common side reactions?

A1: Common side reactions in the vicinal difluorination of alkenes include epoxidation, hydrofluorination, and rearrangements.[1] In reactions utilizing an oxidant like m-chloroperbenzoic acid (mCPBA), competitive epoxidation of the alkene can occur.[1] Additionally, the formation of iodonium intermediates can be intercepted by other nucleophiles present in the reaction mixture, such as the conjugate base of the oxidant (e.g., m-chlorobenzoate), leading to undesired additions.[1] For certain substrates, particularly styrenes, 1,1-difluorination can be a competing pathway.

Q2: How can I minimize the formation of epoxides and other addition byproducts in my alkene difluorination reaction?

A2: To minimize competitive epoxidation by mCPBA and other unwanted additions, a slow addition of the alkene substrate to the reaction mixture is crucial.[1] This strategy helps to maintain a low concentration of the alkene, favoring the desired difluorination pathway over competing reactions. It is also important to ensure the purity of reagents and solvents, as contaminants can lead to unforeseen side reactions.

Q3: My vicinal difluorination of a styrene derivative is yielding a mixture of 1,1- and 1,2-difluorinated products. How can I improve the regioselectivity for the 1,2-product?

A3: The formation of 1,1-difluorinated products from styrenyl substrates often proceeds through a phenonium ion intermediate. The selectivity between 1,1- and 1,2-difluorination can be influenced by the electronic properties of the aryl ring. Electron-rich aromatic rings may favor the formation of the 1,1-difluoride. Careful selection of the fluorinating agent and catalyst system can help to control this selectivity. For instance, the use of a chiral aryl iodide catalyst in combination with mCPBA and Py•9HF has been shown to provide good yields of the 1,2-difluorinated product for some cinnamamide substrates.

Deoxyfluorination for Geminal Difluoride Synthesis

Q1: I am performing a deoxyfluorination of an alcohol to synthesize a difluorinated compound, but I am getting a significant amount of elimination byproducts. What can I do to suppress this side reaction?

A1: Elimination is a common side reaction in deoxyfluorination, especially with secondary and tertiary alcohols. The choice of fluorinating reagent and base is critical to minimizing elimination. Reagents like PyFluor have been developed to be more selective for fluorination over elimination compared to traditional reagents like DAST.[2] The use of sterically hindered, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) can also help to suppress elimination.[2] In some cases, reducing the amount of base used can also lead to higher yields of the desired fluorinated product.

Q2: My deoxyfluorination reaction with an activated alcohol (e.g., benzylic alcohol) is giving low yields. Are there specific conditions for these substrates?

A2: Activated alcohols, such as benzylic alcohols, can be particularly susceptible to side reactions, including nucleophilic attack by the base on the activated intermediate. For these substrates, the combination of a highly reactive sulfonyl fluoride like perfluoro-1-butanesulfonyl fluoride (PBSF) may be more effective. Machine learning models have been used to navigate the complex reaction space and suggest that activated substrates perform better with electron-rich sulfonyl fluorides that form stable sulfonate esters, thereby minimizing side reactions.[3]

Q3: I am struggling with the deoxyfluorination of a tertiary alcohol. What is the best approach?

A3: Tertiary alcohols are challenging substrates for traditional SN2-type deoxyfluorination due to steric hindrance and the high propensity for elimination. A switch in mechanism from nucleophilic substitution to a radical-based approach can be effective. Photoredox catalysis can be employed to generate a radical at the tertiary carbon, which is then trapped by an electrophilic fluorine source like Selectfluor®. This method provides an alternative pathway that can be successful for substrates that are unreactive or prone to elimination under standard nucleophilic conditions.[4]

Geminal Difluorination of Carbonyl Compounds

Q1: I am trying to convert a ketone to a gem-difluoride using a Wittig-type reaction, but the reaction is not proceeding. What could be the issue?

A1: The success of a Wittig-type gem-difluoroolefination is highly dependent on the choice of the difluoromethylene source and the reaction conditions. For example, when using (halodifluoromethyl)trimethylsilanes (TMSCF2X), the nature of the halogen (X) is critical. (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) in the presence of triphenylphosphine (PPh3) has been shown to be effective for aldehydes and activated ketones, while the corresponding bromo- (TMSCF2Br) and trifluoro- (TMSCF3) analogs may fail to produce the desired gem-difluoroolefin under similar conditions.[5][6] Non-activated ketones, such as acetophenone, may be unreactive under these conditions.

Q2: My Wittig-type gem-difluoroolefination with TMSCF2Br is producing a phosphonium salt as the major byproduct instead of the desired olefin. How can I fix this?

A2: The formation of a (difluoromethyl)triphenylphosphonium bromide byproduct suggests that the reaction pathway is being diverted. It is proposed that with TMSCF2Br, the intermediate betaine is readily silylated by TMSBr, leading to the formation of a stable phosphonium salt and preventing the formation of the oxaphosphetane intermediate required for olefination.[6] Switching to TMSCF2Cl can be a solution, as the resulting TMSCl is less reactive and allows the reaction to proceed to the desired gem-difluoroolefin.[6]

Data on Side Reaction Minimization

The following table summarizes reaction conditions and yields for the deoxyfluorination of a secondary alcohol, highlighting the impact of the fluorinating reagent on the selectivity for fluorination versus elimination.

EntryFluorinating ReagentBaseSolventProduct/Elimination RatioYield (%)
1PyFluorDBUToluene>50:191
2Deoxo-Fluor-CH2Cl210:175
3DAST-CH2Cl26:165
Data adapted from J. Am. Chem. Soc. 2015, 137, 30, 9571–9574.[2]

Experimental Protocols

Protocol 1: Minimizing Elimination in Deoxyfluorination using PyFluor

This protocol is adapted for the deoxyfluorination of a generic secondary alcohol.

Materials:

  • Secondary alcohol (1.0 equiv)

  • PyFluor (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol and anhydrous toluene.

  • Add PyFluor to the solution and stir.

  • Slowly add DBU to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in Vicinal Difluorination of Alkenes

G cluster_start Starting Materials cluster_pathways Reaction Pathways Alkene Alkene Intermediate Iodonium Intermediate Alkene->Intermediate ArI(III) Intermediate Side1 Epoxide Alkene->Side1 mCPBA Oxidation Reagents ArI Catalyst HF-Pyridine mCPBA Reagents->Intermediate Desired 1,2-Difluoro Product Intermediate->Desired Fluoride Attack Side2 m-CBA Adduct Intermediate->Side2 m-CBA Attack G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem High % of Elimination Byproduct Sol1 Change Fluorinating Reagent (e.g., DAST -> PyFluor) Problem->Sol1 Sol2 Optimize Base (e.g., Use hindered base like DBU) Problem->Sol2 Sol3 Modify Reaction Conditions (e.g., Lower Temperature) Problem->Sol3 Outcome Increased Yield of Difluorinated Product Sol1->Outcome Sol2->Outcome Sol3->Outcome

References

challenges in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of this compound?

A1: The primary challenges stem from the geminal difluorination step, typically converting a 4-oxo-cyclohexanecarboxylate precursor. Key issues include:

  • Handling Hazardous Reagents: Fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are hazardous, with DAST being thermally unstable and both reacting violently with water to produce corrosive hydrogen fluoride (HF).[1][2][3]

  • Exothermic Reactions: The fluorination reaction is highly exothermic, requiring careful temperature control to prevent runaway reactions and minimize byproduct formation.[4]

  • Byproduct Formation: A common side reaction is the formation of unsaturated fluoro-alkene byproducts, which can be difficult to separate from the desired product.[5]

  • Purification: The crude product mixture containing the desired difluoro compound and byproducts requires a robust purification strategy to achieve high purity.[5]

  • Material Compatibility: The corrosive nature of the reagents and HF byproducts necessitates the use of specialized, corrosion-resistant reactor materials.[1][4]

Q2: Which fluorinating agent is recommended for large-scale synthesis, DAST or Deoxo-Fluor?

A2: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is generally recommended over DAST (diethylaminosulfur trifluoride) for scale-up operations.[6] This is because Deoxo-Fluor is more thermally stable, reducing the risk of explosive decomposition upon heating.[5][6] While both are effective deoxofluorinating agents, the enhanced safety profile of Deoxo-Fluor makes it more suitable for larger-scale production.[2][7]

Q3: What is the primary byproduct of concern and how can it be addressed?

A3: The main byproduct is typically a 4-fluoro-3-alkene cyclohexyl carboxylate derivative, formed via an elimination side reaction.[5] A patented method suggests a workup procedure involving oxidation to facilitate its removal. After the main reaction, the mixture can be treated with an oxidizing agent like hydrogen peroxide in acetic acid. This selectively reacts with the alkene byproduct, making it easier to separate during subsequent extraction and purification steps.[5]

Q4: What analytical methods are suitable for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable and widely used method for monitoring the reaction progress and determining the purity of the final product.[8] It can effectively separate the starting material, the desired product, and major byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis and to identify volatile impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of the fluorinating agent. 3. Suboptimal reaction temperature. 4. Excessive byproduct formation.1. Monitor the reaction by HPLC or TLC to ensure completion. Consider extending the reaction time. 2. Use a fresh, high-quality fluorinating agent. Ensure it is handled under anhydrous conditions to prevent decomposition. 3. Maintain the recommended temperature profile. For Deoxo-Fluor, this often involves slow addition at a low temperature (e.g., 0°C) followed by gradual warming to room temperature.[2] 4. Ensure slow, controlled addition of the fluorinating agent to manage the exotherm and minimize elimination side reactions.
High Levels of Fluoro-alkene Byproduct 1. Reaction temperature too high. 2. Rapid addition of fluorinating agent causing localized overheating. 3. Use of a less selective fluorinating agent.1. Maintain strict temperature control, especially during the addition of the fluorinating agent. 2. Add the fluorinating agent dropwise or via a syringe pump to ensure a controlled reaction rate. 3. While both DAST and Deoxo-Fluor can produce this byproduct, ensuring optimal conditions is key. If issues persist, re-evaluate the reaction parameters.
Difficulties in Product Purification 1. Similar polarity of the product and the fluoro-alkene byproduct. 2. Presence of unreacted starting material.1. Implement a chemical workup to modify the byproduct. Treat the crude mixture with an oxidant like hydrogen peroxide to convert the alkene into a more polar species, facilitating separation by extraction or chromatography.[5] 2. Ensure the reaction has gone to completion. If necessary, use column chromatography with an appropriate solvent system to separate the product from the more polar starting ketone.
Safety Incident (e.g., pressure buildup, vigorous reaction) 1. Thermal decomposition of the fluorinating agent (especially DAST). 2. Contamination of the reaction with water. 3. Inadequate cooling during an exothermic event.1. Use the more thermally stable Deoxo-Fluor for scale-up.[6] Never heat DAST above 50°C.[3] 2. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Ensure the reactor has adequate cooling capacity for the scale of the reaction. For large-scale operations, consider a semi-batch process where the reagent is added slowly to control the rate of heat generation.

Data Presentation

Table 1: Comparison of Common Deoxofluorinating Agents
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Primary Use Conversion of alcohols to alkyl fluorides; carbonyls to gem-difluorides[6]Conversion of alcohols to alkyl fluorides; carbonyls to gem-difluorides[2]
Thermal Stability Lower; can decompose violently upon heating[3]Higher; more thermally stable than DAST[5][6]
Safety Consideration Significant hazard on scale-up due to thermal instability[3]Preferred for scale-up due to improved safety profile[5]
Byproducts Can lead to elimination byproducts (alkenes)[5]Can also lead to elimination byproducts, requires controlled conditions[2]

Note: Specific yield and purity data for the scale-up of this compound is proprietary and not widely published. The success of the reaction is highly dependent on specific process parameters.

Experimental Protocols

Key Experiment: Gem-Difluorination of Methyl 4-oxocyclohexanecarboxylate

Objective: To convert the ketone functionality of Methyl 4-oxocyclohexanecarboxylate into a gem-difluoride group using Deoxo-Fluor.

Materials:

  • Methyl 4-oxocyclohexanecarboxylate

  • Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the reactor is purged with dry nitrogen.

  • Charging the Reactor: Charge the reactor with Methyl 4-oxocyclohexanecarboxylate (1.0 eq.) and anhydrous dichloromethane (approx. 10-20 volumes).

  • Cooling: Start the stirrer and cool the solution to 0°C using a circulating chiller.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.5 - 3.0 eq.) to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at 0-5°C. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Caution: Vigorous gas evolution (HF) will occur. Ensure adequate ventilation and perform this step with extreme care.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified further by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Charge Reactor with Methyl 4-oxocyclohexanecarboxylate in Anhydrous DCM B Cool to 0°C A->B C Slowly Add Deoxo-Fluor (1.5 - 3.0 eq) B->C D Stir at Room Temperature (12-24h) C->D E Monitor by HPLC/TLC D->E F Quench with sat. NaHCO3 (Caution: HF gas!) E->F Reaction Complete G Separate Organic Layer F->G H Wash with Water & Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Distillation or Chromatography J->K L Pure Methyl 4,4-difluoro- cyclohexanecarboxylate K->L

Caption: Workflow for the synthesis and purification of this compound.

Reaction Pathway and Byproduct Formation

G cluster_products Reaction Products Start Methyl 4-oxocyclohexanecarboxylate Reagent + Deoxo-Fluor Start->Reagent Product Desired Product: This compound Reagent->Product Major Pathway (Substitution) Byproduct Side Product: Methyl 4-fluoro-3-enecyclohexanecarboxylate Reagent->Byproduct Minor Pathway (Elimination)

Caption: Reaction scheme showing the desired substitution pathway and the competing elimination pathway.

References

Technical Support Center: Optimizing Spirocycle Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spirocycles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing a spirocyclization reaction?

A1: The most critical factors include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. The substrate's electronic and steric properties also play a crucial role in determining the reaction's success and selectivity.

Q2: How does the choice of solvent affect the outcome of a spirocyclization reaction?

A2: Solvents can significantly influence the reaction by stabilizing or destabilizing transition states and intermediates. For instance, in certain acid-catalyzed reactions, solvents like dichloromethane favor intramolecular cyclization, while solvents like tetrahydrofuran or toluene can promote undesired elimination pathways by interacting with cationic intermediates.[1] The polarity and coordinating ability of the solvent are key parameters to consider.

Q3: What are common side reactions observed during spirocycle formation, and how can they be minimized?

A3: Common side reactions include intermolecular reactions, elimination, rearrangement of intermediates, and the formation of undesired stereoisomers. Minimizing these can be achieved by:

  • Using high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.

  • Careful selection of the catalyst and reaction temperature to control the reaction pathway and prevent decomposition or rearrangement.

  • Protecting sensitive functional groups that might interfere with the desired transformation.

Q4: When should I consider using a transition-metal catalyst for spiroketalization?

A4: Transition-metal catalysis, particularly with metals like palladium, gold, iridium, or rhodium, is highly effective for the spiroketalization of substrates like alkynyl diols.[2] These methods are advantageous when dealing with acid-labile functional groups where traditional acid-catalyzed dehydration is not feasible.[2] They also offer a route to nonanomeric or thermodynamically less stable spiroketals.[2]

Troubleshooting Guides

This section provides guidance on specific issues that may arise during spirocycle synthesis.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Incorrect Reaction Conditions Systematically screen solvents, catalysts, and temperatures. Start with conditions reported for similar substrates.The optimal conditions are highly substrate-dependent. A thorough screening is often necessary to identify the ideal parameters for a new system.
Decomposition of Starting Material or Product Monitor the reaction by TLC or LC-MS at various time points. If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, less reactive catalyst).Instability of reactants or products under the reaction conditions is a common cause of low yield.
Poor Catalyst Activity Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Use freshly prepared or purified reagents. For air- or moisture-sensitive catalysts, use appropriate inert atmosphere techniques.Catalyst deactivation can halt the reaction prematurely. Impurities like water, oxygen, or coordinating functional groups can inhibit catalyst performance.
Unfavorable Reaction Equilibrium If the reaction is reversible, consider using a method to remove a byproduct (e.g., water removal using a Dean-Stark trap in acid-catalyzed ketalizations) to drive the equilibrium towards the product.Le Chatelier's principle can be applied to shift the equilibrium and improve product yield in reversible reactions.
Issue 2: Formation of Multiple Products or Isomers
Possible Cause Troubleshooting Step Rationale
Lack of Stereocontrol For stereoselective reactions, screen a variety of chiral ligands or catalysts. Temperature can also significantly impact diastereoselectivity.The choice of chiral source is paramount for achieving high enantiomeric or diastereomeric excess. Lower temperatures often lead to higher selectivity.
Competing Reaction Pathways Modify the electronic or steric properties of the substrate. For example, introducing a bulky protecting group can block an undesired reaction site. Adjusting the catalyst can also favor one pathway over another.Subtle changes in the substrate or catalyst can dramatically alter the energy landscape of competing reaction pathways.
Rearrangement of Intermediates Analyze the structures of the byproducts to understand the rearrangement pathway. This may suggest modifications to the substrate or reaction conditions to disfavor the formation of the rearrangement precursor.Understanding the mechanism of byproduct formation is key to devising a strategy to prevent it.

Quantitative Data Summary

The following tables summarize quantitative data from literature to guide reaction optimization.

Table 1: Optimization of Catalyst Loading for Spiroketalization

EntryCatalystCatalyst Loading (mol%)Yield (%)Reference
1PdCl2(PhCN)2267[3]
2PdCl2(PhCN)2588[3]
3PdCl2(PhCN)21081[3]
4PdCl2(PhCN)21575[3]

Table 2: Optimization of Reaction Temperature

EntryCatalystTemperature (°C)Yield (%)Reference
1Amberlite IR-12060<30[4]
2Amberlite IR-1207048[4]
3Amberlite IR-1208070[4]
4Amberlite IR-1209085[4]
5Amberlite IR-12010092[4]
6Amberlite IR-12011092[4]
7Amberlite IR-12012092[4]

Experimental Protocols

Protocol 1: General Procedure for Pd(II)-Catalyzed Spiroketalization

This protocol is adapted from a stereoselective synthesis of a [6.6]-spiroketal structure.[3]

  • Preparation of the Reaction Mixture: To a solution of the dihydroxyketone substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add methanol (3.0 equiv., 3.0 mmol).

  • Addition of Catalyst: Add the palladium(II) catalyst, such as PdCl2(PhCN)2 (5 mol%, 0.05 mmol), to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired spiroketal product.

Protocol 2: General Procedure for Acid-Catalyzed Spirocyclization

This is a general procedure that can be adapted for various acid-catalyzed spirocyclizations.

  • Reactant Preparation: Dissolve the starting material (e.g., an alkynyl diol or a dihydroxy ketone, 1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 20 mL) under an inert atmosphere.

  • Acid Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., triflic acid, p-toluenesulfonic acid, or BF3·OEt2, 1-10 mol%) to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Progression: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a suitable base (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure spirocycle.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material Reaction_Setup Reaction Setup Start->Reaction_Setup Solvent Solvent Selection Solvent->Reaction_Setup Catalyst Catalyst Selection Catalyst->Reaction_Setup Monitoring Monitoring (TLC/LC-MS) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Final Spirocycle Purification->Product

Caption: A generalized experimental workflow for spirocycle synthesis.

Troubleshooting_Logic Start Reaction Issue Identified Low_Yield Low/No Yield Start->Low_Yield Multiple_Products Multiple Products/Isomers Start->Multiple_Products Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions Check_Purity Check Reagent Purity Low_Yield->Check_Purity Check_Stereocontrol Evaluate Stereocontrol Elements Multiple_Products->Check_Stereocontrol Optimize_Conditions Optimize T, Solvent, Catalyst Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Screen_Ligands Screen Chiral Ligands/Catalysts Check_Stereocontrol->Screen_Ligands

Caption: A troubleshooting decision tree for common spirocyclization issues.

References

Technical Support Center: Fluorination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Product Yield

Q1: My fluorination reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in fluorination reactions can stem from several factors related to reagents, reaction conditions, and the substrate itself. Here’s a systematic approach to troubleshooting:

  • Reagent Reactivity and Stability:

    • Incorrect Reagent Choice: The reactivity of the fluorinating agent must be matched to the nucleophilicity of the substrate. For electrophilic fluorinations, a more reactive reagent may be needed for less nucleophilic substrates. Conversely, a highly reactive reagent with a very reactive substrate can lead to side products.[1][2] Consult a reactivity scale to select the appropriate reagent.

    • Reagent Decomposition: Many fluorinating reagents are sensitive to moisture and can decompose over time.[1] Ensure your reagent is fresh or has been stored under anhydrous conditions. For example, while Selectfluor™ is bench-stable, others like Synfluor™ are very moisture-sensitive.[1]

    • Insufficient Reagent: In some cases, particularly with less reactive substrates, an excess of the fluorinating agent may be required to drive the reaction to completion.[3]

  • Reaction Conditions:

    • Presence of Water: Water can significantly hinder nucleophilic fluorination by solvating the fluoride anion, reducing its nucleophilicity, and can also lead to the formation of alcohol side products.[4] Ensure all solvents and reagents are rigorously dried.

    • Inappropriate Solvent: The choice of solvent is critical. For nucleophilic fluorinations, polar aprotic solvents like acetonitrile or DMSO are generally preferred.[5] For electrophilic fluorinations, the solvent must be compatible with the highly reactive reagent.

    • Temperature and Reaction Time: Some fluorinations require elevated temperatures to proceed at a reasonable rate, while others need to be run at low temperatures to control selectivity and prevent decomposition.[3][6] Monitor the reaction over time to determine the optimal duration.

  • Substrate Issues:

    • Poor Leaving Group (for Nucleophilic Fluorination): The efficiency of nucleophilic substitution depends on the quality of the leaving group. Consider converting alcohols to better leaving groups like tosylates or mesylates.[7]

    • Steric Hindrance: A sterically hindered reaction site can prevent the approach of the fluorinating agent.

    • Deactivating Groups (for Electrophilic Aromatic Fluorination): Strong electron-withdrawing groups on an aromatic ring can deactivate it towards electrophilic attack, leading to low yields.[8]

A logical approach to troubleshooting low yield is outlined in the following workflow:

low_yield_troubleshooting start Low/No Yield reagent Check Reagent start->reagent conditions Review Conditions start->conditions substrate Evaluate Substrate start->substrate sub_reagent1 Reactivity appropriate? reagent->sub_reagent1 sub_conditions1 Anhydrous setup? conditions->sub_conditions1 sub_substrate1 Good leaving group? substrate->sub_substrate1 sub_reagent2 Reagent fresh/active? sub_reagent1->sub_reagent2 Yes solution1 Select more/less reactive reagent sub_reagent1->solution1 No sub_reagent3 Sufficient equivalents? sub_reagent2->sub_reagent3 Yes solution2 Use fresh reagent sub_reagent2->solution2 No solution3 Increase equivalents sub_reagent3->solution3 No sub_conditions2 Optimal solvent? sub_conditions1->sub_conditions2 Yes solution4 Dry all components sub_conditions1->solution4 No sub_conditions3 Correct temp/time? sub_conditions2->sub_conditions3 Yes solution5 Screen solvents sub_conditions2->solution5 No solution6 Optimize temp/time sub_conditions3->solution6 No sub_substrate2 Sterically accessible? sub_substrate1->sub_substrate2 Yes solution7 Improve leaving group sub_substrate1->solution7 No solution8 Consider alternative strategy sub_substrate2->solution8 No

Fig. 1: Troubleshooting workflow for low reaction yield.
Side Reactions and Selectivity Issues

Q2: My nucleophilic fluorination is producing a significant amount of elimination byproduct. How can I favor the desired substitution reaction?

A2: The fluoride ion is not only a nucleophile but also a strong base, which can lead to competing elimination reactions, especially with secondary and tertiary substrates.[6] To minimize elimination byproducts:

  • Fluoride Source: "Naked" fluoride sources like tetrabutylammonium fluoride (TBAF) are highly basic and prone to causing elimination. Using metal fluorides like KF or CsF, often with a phase-transfer catalyst or crown ether, can reduce the basicity of the fluoride ion.[5]

  • Solvent: While polar aprotic solvents are necessary, their choice can influence the SN2/E2 ratio. Protic solvents, even in small amounts, can solvate the fluoride ion and reduce its basicity, though this may also decrease its nucleophilicity.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Novel Reagents: Consider using newer deoxyfluorination reagents like PyFluor, which have been designed to minimize elimination side products compared to traditional reagents like DAST.[9]

Q3: I am observing poor regioselectivity in my electrophilic aromatic fluorination. How can I control where the fluorine atom is introduced?

A3: The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring.

  • Directing Groups: Activating groups (e.g., -OR, -NR2) and halogens are ortho, para-directors, while deactivating groups (e.g., -NO2, -CN, -C(O)R) are meta-directors.[10]

  • Steric Hindrance: Bulky directing groups can sterically hinder the ortho positions, favoring para substitution.

  • Reaction Conditions: In some cases, changing the solvent or the fluorinating agent can influence the ortho:para ratio.

  • Computational Prediction: Tools like RegioSQM can be used to predict the most likely site of electrophilic attack on a heteroaromatic system.[11]

The decision-making process for controlling regioselectivity is depicted below:

regioselectivity_control start Poor Regioselectivity analyze_substrate Analyze Substrate's Directing Groups start->analyze_substrate is_ortho_para Ortho, Para-Director? analyze_substrate->is_ortho_para is_meta Meta-Director? analyze_substrate->is_meta ortho_para_outcome Expect Ortho/Para Products is_ortho_para->ortho_para_outcome Yes meta_outcome Expect Meta Product is_meta->meta_outcome Yes control_op_ratio Control Ortho:Para Ratio ortho_para_outcome->control_op_ratio sterics Increase Steric Bulk on Directing Group (Favors Para) control_op_ratio->sterics conditions Modify Reaction Conditions (Solvent, Temperature) control_op_ratio->conditions

Fig. 2: Decision process for controlling regioselectivity.
Work-up and Purification

Q4: My reaction has generated hazardous byproducts like HF. What is the proper work-up procedure?

A4: Many fluorinating reagents, such as DAST, can generate hydrofluoric acid (HF) as a byproduct, which is highly corrosive and toxic.

  • Quenching: The reaction should be carefully quenched with a suitable reagent. For reactions that produce HF, quenching with a saturated aqueous solution of sodium bicarbonate or calcium carbonate can neutralize the acid.

  • Extraction: After quenching, perform an aqueous work-up to remove water-soluble byproducts.

  • HF Removal: For gaseous HF, scrubbing the effluent gas with water is an effective method. The resulting aqueous HF solution can then be neutralized with calcium hydroxide or calcium carbonate to precipitate calcium fluoride (CaF2), which can be removed by filtration.[12][13]

  • Safety Precautions: Always handle reactions that may produce HF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Data Presentation

Table 1: Quantitative Reactivity Scale of Electrophilic Fluorinating Reagents

The choice of an electrophilic fluorinating agent is critical for success. This table provides a kinetic reactivity scale for common N-F reagents, with Selectfluor™ as the reference. A higher relative rate constant (krel) indicates a more reactive reagent.

ReagentAbbreviationkrel (in CH3CN)Notes
N-FluorobenzenesulfonimideNFSI0.00000001Mild and commonly used reagent.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™1.0Bench-stable and versatile.[1]
2,6-Dichloro-N-fluoropyridinium triflate-1.1Similar reactivity to Selectfluor™.
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate-16.6Highly reactive reagent.[1]

Data adapted from a study by Gouverneur and co-workers.[1][2]

Table 2: Effect of Water on Nucleophilic Fluorination Yield

This table illustrates the impact of water on the yield of a nucleophilic fluorination reaction of a primary alkyl bromide with KF and 18-crown-6 in acetonitrile.

Water Added (equivalents)Reaction Time (h)Conversion (%)
0 (from undried solvent)437
1425
5415
0 (from undried solvent)2475
12460
52445

Data illustrates a general trend observed in studies on the effect of water on fluorination.[4] The presence of water clearly decreases the reaction rate and overall conversion.

Experimental Protocols

Protocol 1: Deoxyfluorination of an Alcohol using DAST

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

  • Substrate (alcohol)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Schlenk flask and syringe

Procedure:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM in a Schlenk flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1-1.5 equiv) dropwise to the stirred solution via syringe. Caution: DAST is toxic and reacts violently with water.

  • Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This is a general protocol; specific conditions may vary depending on the substrate.[14][15]

Protocol 2: Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor™

Objective: To introduce a fluorine atom at the α-position of a 1,3-dicarbonyl compound.

Materials:

  • 1,3-dicarbonyl substrate

  • Selectfluor™

  • Acetonitrile (CH3CN)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add Selectfluor™ (1.1 equiv) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Selectfluor™ is a user-friendly reagent, and this reaction can often be performed without the need for an inert atmosphere.[16][17][18]

Protocol 3: Nucleophilic Aromatic Fluorination (SNAr) of an Activated Aryl Chloride

Objective: To replace a chlorine atom on an electron-deficient aromatic ring with fluorine.

Materials:

  • Activated aryl chloride (e.g., with a nitro group in the ortho or para position)

  • Potassium fluoride (KF)

  • Tetrabutylammonium chloride (TBAC) or other phase-transfer catalyst

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

Procedure:

  • Setup: Add the aryl chloride (1.0 equiv), spray-dried potassium fluoride (3.0 equiv), and TBAC (1.5 equiv) to an oven-dried flask equipped with a reflux condenser under an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 130-150 °C) and stir vigorously. Monitor the reaction by GC or LC-MS. These reactions can take several hours to reach completion.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

The efficiency of SNAr reactions is highly dependent on the substrate and reaction conditions. Anhydrous conditions are crucial for success.[19][20][21]

References

stability issues of Methyl 4,4-difluorocyclohexanecarboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 4,4-difluorocyclohexanecarboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester functional group. This reaction results in the formation of 4,4-difluorocyclohexanecarboxylic acid and methanol. The reaction is reversible, but in the presence of excess water, the equilibrium will favor the formation of the carboxylic acid and alcohol.[1][2][3]

Q2: How do the fluorine atoms at the 4,4-position affect the stability of the ester?

A2: The two fluorine atoms are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack by water. Consequently, the presence of the gem-difluoro group is expected to accelerate the rate of acid-catalyzed hydrolysis compared to its non-fluorinated analog, methyl cyclohexanecarboxylate.[4]

Q3: Is the difluorocyclohexane ring itself susceptible to degradation under acidic conditions?

A3: Based on the general stability of gem-difluoroalkanes, the 4,4-difluorocyclohexane ring is expected to be stable under typical acidic conditions used for ester hydrolysis studies. Significant degradation of the carbocyclic ring is not a primary concern under these conditions.

Q4: What are the expected degradation products of this compound in an acidic solution?

A4: The primary degradation products are 4,4-difluorocyclohexanecarboxylic acid and methanol, formed through the hydrolysis of the ester bond.

Q5: How can I monitor the degradation of this compound?

A5: The degradation can be monitored by a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound (this compound) and its primary degradation product (4,4-difluorocyclohexanecarboxylic acid). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying the volatile methanol by-product and potentially other minor degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Faster than expected degradation of the compound. The electron-withdrawing effect of the gem-difluoro group significantly accelerates hydrolysis. The acidic conditions (concentration of acid, temperature) may be too harsh.Reduce the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl). Lower the reaction temperature. Perform the experiment at room temperature or below if necessary.
Inconsistent or irreproducible degradation results. Inaccurate pH or temperature control. Inconsistent sample preparation. Issues with the analytical method.Ensure precise control and monitoring of the temperature and pH of the reaction mixture. Standardize the sample preparation procedure. Validate the analytical method for precision, accuracy, and linearity.
Difficulty in separating the parent compound from the degradation product by HPLC. Suboptimal HPLC method parameters (e.g., column, mobile phase, gradient).Optimize the HPLC method. Consider using a different stationary phase (e.g., a C18 column with a different bonding chemistry or a phenyl-hexyl column). Adjust the mobile phase composition and gradient profile. Ensure the mobile phase pH is appropriate to achieve good peak shape for the carboxylic acid degradant.
Mass balance issues (sum of parent and degradant is less than 100%). Formation of unexpected degradation products. Adsorption of compounds to the container. Volatilization of the compound or degradation products. Analytical method is not accurately quantifying all species.Use a mass spectrometer (LC-MS or GC-MS) to screen for other potential degradation products. Use inert sample containers (e.g., glass or polypropylene). Ensure proper sealing of reaction vessels. Verify the accuracy and linearity of the analytical method for both the parent compound and the primary degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), analytical grade
  • Sodium hydroxide (NaOH), analytical grade (for neutralization)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • pH meter
  • HPLC system with UV detector
  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • Acidic Stress Solution: Prepare a solution of 0.1 N HCl in water.
  • Initiation of Degradation:
  • In a volumetric flask, add a known volume of the stock solution.
  • Add the 0.1 N HCl solution to achieve a final drug concentration of approximately 100 µg/mL.
  • Incubate the solution at a controlled temperature (e.g., 60 °C).
  • Time-Point Sampling:
  • Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH to stop the degradation.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
  • HPLC Analysis:
  • Analyze the samples using a validated stability-indicating HPLC method.
  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product.

3. Data Analysis:

  • Calculate the percentage of the remaining parent compound and the percentage of the formed degradation product at each time point.
  • Plot the percentage of the parent compound versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for Monitoring Degradation

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Phosphoric acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dilute the neutralized samples from the forced degradation study with the initial mobile phase composition (90% A, 10% B) to an appropriate concentration.

Visualizations

Degradation Pathway

Caption: Acid-catalyzed hydrolysis of the ester.

Experimental Workflow

cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution initiate Initiate Degradation stock->initiate acid Prepare Acidic Solution acid->initiate sample Time-Point Sampling initiate->sample neutralize Neutralize Aliquots sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study.

References

analytical techniques for assessing the purity of fluorinated intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical assessment of fluorinated intermediate purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for determining the absolute purity of a novel fluorinated intermediate?

A1: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy is often the most suitable technique for determining the absolute purity of fluorinated intermediates.[1] Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used for quantification.[1] This method is highly specific as it directly observes the ¹⁹F nucleus, providing a signal that is directly proportional to the molar concentration of the fluorine-containing analyte.[2]

Q2: I am observing complex, overlapping signals in the ¹⁹F NMR spectrum of my sample. How can I simplify the spectrum for accurate quantification?

A2: Overlapping signals in ¹⁹F NMR can be a significant challenge. Here are several strategies to address this issue:

  • Higher Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion, which can help to resolve overlapping peaks.[3]

  • Solvent Effects: Changing the solvent can induce differential chemical shifts in the components of your mixture, potentially resolving the overlap.

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR or ¹⁹F-¹⁹F COSY, can help to identify and assign individual fluorine signals within a complex mixture, aiding in the selection of a well-resolved signal for quantification.

  • Computational Prediction: Computational chemistry methods can be used to predict the ¹⁹F NMR shifts of your target compound and potential impurities, aiding in spectral interpretation.[4][5]

Q3: My fluorinated intermediate seems to be degrading on the GC column. What can I do to prevent this?

A3: Degradation of fluorinated compounds on a Gas Chromatography (GC) column is a common issue, often due to the high temperatures and active sites in the system.[6] Consider the following troubleshooting steps:

  • Lower Injection Port Temperature: High temperatures in the injection port can cause thermal degradation. Gradually lower the temperature to the minimum required for efficient volatilization.

  • Use an Inert Column: Employ a GC column with a highly inert stationary phase, such as one with a phenyl- or trifluoropropyl-substituted polysiloxane phase, to minimize interactions with the analyte. Some highly reactive fluorinated compounds may require a packed column.[6]

  • Derivatization: If the compound has active functional groups (e.g., -OH, -NH2), derivatization can increase its thermal stability and improve chromatographic performance.

  • Cold On-Column Injection: This injection technique introduces the sample directly onto the column at a low temperature, minimizing the risk of thermal degradation in the injector.[6]

Q4: I am having difficulty achieving good peak shape and retention for my polar fluorinated intermediate in Reverse-Phase HPLC. What should I try?

A4: Poor peak shape and retention for polar fluorinated compounds in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are often due to insufficient interaction with the stationary phase. Here are some solutions:

  • Use a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., F-C8, F-C18) can exhibit unique selectivity and enhanced retention for fluorinated analytes through "fluorophilic" interactions.[7][8]

  • Adjust Mobile Phase Composition:

    • Decrease Organic Modifier: Lowering the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.

    • Use a Weaker Organic Solvent: If using acetonitrile, switching to methanol may increase retention.

    • Add an Ion-Pairing Reagent: For ionizable fluorinated intermediates, adding an ion-pairing reagent to the mobile phase can significantly improve retention and peak shape.

  • Change pH of the Mobile Phase: If your analyte has acidic or basic properties, adjusting the pH of the mobile phase can alter its ionization state and improve retention on the column.

Troubleshooting Guides

¹⁹F qNMR Purity Assessment
Problem Potential Causes Troubleshooting Steps
Inaccurate Purity Values 1. Incomplete dissolution of analyte or internal standard. 2. Incorrectly determined T1 relaxation times leading to signal saturation. 3. Overlapping signals between the analyte and the internal standard or impurities. 4. Inaccurate integration of the NMR signals. 5. Purity of the internal standard is not accurately known or has degraded.1. Ensure complete dissolution by selecting an appropriate solvent and using sonication if necessary. 2. Determine the T1 relaxation time for both the analyte and internal standard signals and set the relaxation delay (d1) to at least 5 times the longest T1. 3. Choose an internal standard with a signal that is well-resolved from all analyte and impurity signals. If necessary, use a different solvent to induce chemical shift changes. 4. Manually inspect and adjust the integration regions to ensure they accurately cover the entire signal. Use appropriate baseline correction. 5. Use a certified internal standard with a purity of at least 99%. Store it under appropriate conditions to prevent degradation.
Poor Signal-to-Noise Ratio 1. Insufficient sample concentration. 2. Insufficient number of scans. 3. Suboptimal probe tuning and matching.1. Increase the sample concentration if possible. The limit of quantification for high-field ¹⁹F qNMR can be as low as 0.1-0.2 mg/mL.[9] 2. Increase the number of scans to improve the signal-to-noise ratio (S/N is proportional to the square root of the number of scans). 3. Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched for optimal sensitivity.
GC-MS Analysis of Fluorinated Intermediates
Problem Potential Causes Troubleshooting Steps
No or Low Analyte Response 1. Compound is too volatile and elutes with the solvent front.[6] 2. Compound is not volatile enough under the current GC conditions. 3. Analyte is adsorbing to active sites in the GC system (inlet, column). 4. The mass spectrometer is not scanning at the appropriate m/z range.[6]1. Use a lower initial oven temperature and a slower temperature ramp. Consider using a thicker film stationary phase column for better retention of volatile compounds. 2. Increase the final oven temperature and hold time. Ensure the injection port temperature is high enough for complete volatilization. 3. Use a deactivated inlet liner and an inert GC column. Check for and eliminate any potential cold spots in the transfer line. 4. Ensure the mass spectrometer's scan range includes the expected molecular ion and fragment ions of your analyte.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system. 2. Column overload. 3. Inappropriate injection technique.1. Deactivate the inlet liner by silylation or replace it. Use a fresh, high-quality inert GC column. 2. Dilute the sample to avoid overloading the column. 3. Optimize the injection volume and speed.
Irreproducible Results 1. Leaks in the GC system. 2. Inconsistent sample injection volume. 3. Fluctuations in gas flow rates.1. Perform a leak check on the entire GC system, including the inlet, column connections, and detector. 2. Ensure the autosampler is functioning correctly and the syringe is clean and free of air bubbles. 3. Verify that the electronic pneumatic controller (EPC) is stable and providing consistent gas flows.[10]
HPLC-UV/MS Purity Assessment
Problem Potential Causes Troubleshooting Steps
Broad or Tailing Peaks 1. Secondary interactions with the stationary phase (e.g., silanol interactions). 2. Column degradation. 3. Mismatched solvent strength between the sample solvent and the mobile phase.1. Add a competitor (e.g., triethylamine) to the mobile phase to block active silanol groups. Use an end-capped column. 2. Replace the column with a new one of the same type. 3. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Split Peaks 1. Clogged frit or void in the column. 2. Sample solvent is too strong. 3. Co-elution of two closely related compounds.1. Reverse flush the column (if recommended by the manufacturer) or replace it. 2. Dissolve the sample in a weaker solvent. 3. Optimize the mobile phase composition or gradient to improve resolution.
Low MS Sensitivity 1. Poor ionization of the fluorinated compound. 2. Ion suppression from the matrix or mobile phase additives. 3. Incorrect mass spectrometer settings.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization technique like atmospheric pressure chemical ionization (APCI). 2. Use high-purity mobile phase solvents and additives. Reduce the concentration of non-volatile buffers. Implement a sample clean-up step. 3. Ensure the mass spectrometer is tuned and calibrated. Optimize the fragmentor/collision energy for your specific analyte.

Experimental Protocols

Protocol 1: Purity Determination by ¹⁹F qNMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluorinated intermediate into an NMR tube.

    • Accurately weigh and add a suitable, high-purity (≥99%) internal standard (e.g., hexafluorobenzene, trifluorotoluene) to the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

    • Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

    • Ensure the spectral width is large enough to encompass all fluorine signals.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

experimental_workflow_qnmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh fluorinated intermediate weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire Acquire ¹⁹F NMR spectrum (d1 ≥ 5*T1) dissolve->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for purity determination of fluorinated intermediates by ¹⁹F qNMR.

troubleshooting_gcms start GC-MS Problem: No/Low Analyte Response check_volatility Is the compound highly volatile? start->check_volatility check_non_volatility Is the compound not volatile enough? start->check_non_volatility check_adsorption Is adsorption suspected? start->check_adsorption solution_volatile Lower initial oven temp. Use thicker film column. check_volatility->solution_volatile Yes solution_non_volatile Increase final oven temp. Increase injector temp. check_non_volatility->solution_non_volatile Yes solution_adsorption Use inert liner/column. Check for cold spots. check_adsorption->solution_adsorption Yes

Caption: Troubleshooting logic for no or low analyte response in GC-MS analysis.

References

Technical Support Center: Synthesis of Methyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4,4-difluorocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the fluorination of a 4-oxocyclohexanecarboxylate precursor, such as Ethyl 4-oxocyclohexanecarboxylate, using a fluorinating agent like Diethylaminosulfur trifluoride (DAST).[1] The resulting ethyl ester is then transesterified or the corresponding carboxylic acid is esterified to yield the methyl ester.

Q2: What are the primary byproducts observed during the synthesis of this compound?

A2: The most significant and commonly reported byproduct is the corresponding monofluorinated alkene, 4-fluoro-3-cyclohexenecarboxylate.[1] This byproduct arises from an elimination reaction competing with the desired geminal difluorination. Its formation makes purification challenging due to similar physical properties to the target compound.[1]

Q3: Why is the 4-fluoro-3-cyclohexenecarboxylate byproduct difficult to remove?

A3: The structural similarity and likely close boiling points of this compound and the monofluorinated alkene byproduct make them difficult to separate by standard distillation or chromatography.[1]

Troubleshooting Guide

Issue 1: Presence of a significant amount of monofluorinated alkene byproduct.

Symptoms:

  • NMR or GC-MS analysis shows a mixture of the desired product and a species with one fluorine atom and a double bond.

  • Difficulty in purifying the final product to the desired purity level.

Possible Causes:

  • Incomplete Fluorination: The reaction may not have gone to completion, leaving partially reacted intermediates that undergo elimination.

  • Reaction Temperature: Higher temperatures can favor the elimination side reaction.

  • Sub-optimal Fluorinating Agent: The choice and stoichiometry of the fluorinating agent are critical.

Suggested Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, starting at low temperatures (e.g., -10°C to 5°C) and allowing it to rise slowly to room temperature.[1]

  • Fluorinating Agent Stoichiometry: Ensure at least a stoichiometric amount, and potentially a slight excess, of the fluorinating agent (e.g., DAST) is used.[1]

  • Post-synthesis Purification: A patented method involves the selective oxidation of the alkene byproduct using reagents like osmium tetroxide or hydrogen peroxide with acetic acid.[1] This converts the alkene into a more easily separable diol or other oxidized species.[1]

Byproduct Profile and Purification Strategies

Byproduct NameStructureFormation PathwaySuggested Purification Method
Methyl 4-fluoro-3-cyclohexenecarboxylateFluoro-alkeneElimination side reaction during fluorination of the keto-ester precursor.Selective oxidation of the double bond followed by separation (e.g., extraction or chromatography).[1]
Unreacted Starting Material (Methyl 4-oxocyclohexanecarboxylate)Keto-esterIncomplete reaction.Standard chromatographic separation.

Experimental Protocols

Protocol 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate using DAST

This protocol is adapted from a patented procedure for the synthesis of the ethyl ester, which is a direct precursor.[1]

  • Under a nitrogen atmosphere, cool Diethylaminosulfur trifluoride (DAST) (1.06 eq) to -10°C to 5°C.

  • Add Ethyl 4-oxocyclohexanecarboxylate (1.00 eq) dropwise to the cooled DAST solution.

  • Allow the reaction mixture to warm to room temperature naturally and stir for 24 hours.

  • The resulting mixture will contain both Ethyl 4,4-difluorocyclohexanecarboxylate and the byproduct, Ethyl 4-fluoro-3-cyclohexenecarboxylate.

  • Proceed with a purification strategy, such as selective oxidation, to remove the alkene byproduct.

Visual Guides

Troubleshooting Workflow for Byproduct Identification and Removal

cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting start Start Synthesis of this compound analysis Analyze Crude Product (GC-MS, NMR) start->analysis decision Byproduct Detected? analysis->decision no_byproduct Purify Final Product decision->no_byproduct No identify_byproduct Identify Byproduct as Monofluorinated Alkene decision->identify_byproduct Yes oxidation Selective Oxidation of Alkene Byproduct identify_byproduct->oxidation separation Separation of Oxidized Byproduct oxidation->separation re_analysis Re-analyze Purified Product separation->re_analysis final_product Obtain Pure this compound re_analysis->final_product

Caption: A flowchart for identifying and removing the common monofluorinated alkene byproduct.

Logical Relationship of Reaction Components

cluster_reactants Reactants cluster_products Products & Byproducts start_material Methyl 4-oxocyclohexanecarboxylate desired_product This compound start_material->desired_product Desired Reaction byproduct Methyl 4-fluoro-3-cyclohexenecarboxylate start_material->byproduct Side Reaction (Elimination) fluorinating_agent Fluorinating Agent (e.g., DAST) fluorinating_agent->desired_product fluorinating_agent->byproduct

Caption: The relationship between reactants and the formation of the desired product versus the primary byproduct.

References

strategies to avoid decomposition of fluorinated esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorinated esters. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and prevent the decomposition of fluorinated esters in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorinated ester is showing signs of degradation in an aqueous buffer. What is the likely cause and how can I mitigate it?

A: The most probable cause is hydrolysis. Fluorinated esters are susceptible to hydrolysis, where water cleaves the ester bond to form a carboxylic acid and a fluorinated alcohol. The rate of this reaction is highly dependent on pH and the structure of the ester.

Troubleshooting Steps:

  • pH Control: Hydrolytic stability can be significantly influenced by pH. Assess the pH of your buffer and determine if it can be adjusted to a more neutral or slightly acidic range to slow down hydrolysis. The stability can be tailored over a broad pH range.[1][2]

  • Temperature Reduction: Lowering the temperature of your experiment will decrease the rate of hydrolysis.

  • Buffer Composition: Be aware that certain buffer components can catalyze hydrolysis. If possible, screen different buffer systems.

  • Structural Considerations: The degree of fluorination dramatically impacts stability. Esters with more fluorine atoms tend to hydrolyze faster. For example, the introduction of a single fluorine atom to an ethyl ester can decrease its half-life by a factor of eight.[1]

Q2: I am working at elevated temperatures. How can I determine if my fluorinated ester is thermally stable?

A: Fluorinated esters have variable thermal stability depending on their specific structure. Decomposition temperatures can range from just over 100°C to above 400°C.[3]

Troubleshooting Steps:

  • Consult Literature Data: Check for reported decomposition temperatures for your specific or structurally similar fluorinated esters (see Table 2 for examples).

  • Thermal Analysis: If no data is available, perform a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the onset temperature of decomposition for your compound.[4][5]

  • Atmosphere Control: Decomposition can be influenced by the atmosphere (e.g., air vs. inert gas). Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition pathways.

  • Avoid Incompatible Materials: Certain materials can catalyze thermal decomposition. For instance, fluorinated compounds can react with metals like iron, even at low temperatures.[6]

Q3: My reaction involves a metal catalyst and is yielding unexpected byproducts. Could the fluorinated ester be decomposing?

A: Yes, certain metals can promote the decomposition of fluorinated compounds, including esters and ethers.[6] This is a critical consideration in catalysis and when using metal reaction vessels.

Troubleshooting Steps:

  • Metal-Induced Decomposition: The interaction, particularly with transition metals like iron, can lead to defluorination and cleavage of the C-O backbone.[6] This reactivity is due to the formation of strong metal-fluoride bonds.

  • Catalyst Screening: If you suspect the catalyst is the issue, screen alternative catalysts with different metal centers.

  • Vessel Compatibility: Consider if the reaction vessel itself (e.g., steel) could be contributing. If feasible, switch to a glass or other inert-lined reactor.

  • Ligand Effects: In catalytic systems, the ligand environment around the metal can sometimes be tuned to minimize side reactions with the fluorinated ester.

Q4: How does the chemical structure of a fluorinated ester influence its stability?

A: The stability of a fluorinated ester is intrinsically linked to its molecular structure. Key factors include:

  • Degree of Fluorination: Generally, increasing the number of fluorine atoms on the alcohol moiety increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack, such as hydrolysis.[1] The hydrolysis rate increases by a factor of 3-4 for each additional fluorine atom on an ethyl ester.[1]

  • Alcohol Moiety: The nature of the alcohol group is important. For instance, ethyl esters are typically 2-3 times more stable to hydrolysis than their methyl ester counterparts.[1]

  • Adjacent Functional Groups: For peptides, introducing charged groups near the C-terminal fluorinated ester can alter its hydrolytic stability.[1][2]

Below is a diagram illustrating the key factors that can influence the stability of a fluorinated ester.

cluster_factors Factors Influencing Fluorinated Ester Stability Stability Fluorinated Ester Stability Hydrolysis Hydrolysis (pH, Temp) Hydrolysis->Stability influences Thermal Thermal Stress (Heat) Thermal->Stability influences Reagents Chemical Reactivity (e.g., Metals) Reagents->Stability influences Structure Molecular Structure (Degree of Fluorination) Structure->Stability influences

Caption: Factors influencing the stability of fluorinated esters.

Data & Protocols

Quantitative Stability Data

For ease of comparison, the following tables summarize key quantitative data on the stability of various fluorinated esters.

Table 1: Hydrolytic Stability of N-acetylproline Esters at pH 11 (298 K)

Ester Compound Number of Fluorine Atoms Half-life (t₁/₂) (minutes)
Methyl Ester 0 200 ± 24
Ethyl Ester 0 600 ± 45
2-Fluoroethyl Ester 1 75 ± 8
2,2-Difluoroethyl Ester 2 20 ± 3
2,2,2-Trifluoroethyl Ester 3 6.4 ± 1.7

(Data sourced from reference[1])

Table 2: Thermal Decomposition Temperatures of Various Fluorinated Compounds

Compound Decomposition Temperature Range (°C) Pressure (Torr)
Ethyl Trifluoroacetate 311 - 413 25 - 100
Isopropyl Trifluoroacetate 278 - 352 20 - 100
t-Butyl Trifluoroacetate 111 - 181 Not Specified
Fluorinated Graphene Starts at ~437 Not Specified

(Data sourced from references[3][4])

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a general method for determining the hydrolytic stability of a fluorinated ester using techniques like NMR or HPLC.

Objective: To determine the half-life (t₁/₂) of a fluorinated ester in a specific aqueous buffer.

Materials:

  • Fluorinated ester of interest

  • Aqueous buffer of desired pH (e.g., phosphate buffer)

  • Deuterated solvent for NMR (if applicable, e.g., D₂O)

  • NMR spectrometer or HPLC system

  • Thermostated sample holder/chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the fluorinated ester in a suitable organic solvent (if not directly soluble in the buffer).

  • Reaction Initiation: Add a known concentration of the fluorinated ester to the pre-warmed aqueous buffer (e.g., at 298 K / 25°C) in an NMR tube or HPLC vial. The final concentration should be suitable for the analytical method.

  • Time-Course Monitoring:

    • For NMR: Acquire a spectrum at time zero (t=0). Continue to acquire spectra at regular intervals. Monitor the decrease in the integral of a characteristic peak of the ester and the corresponding increase of a peak from the alcohol or carboxylate product.

    • For HPLC: Inject a sample at time zero (t=0). Continue to inject samples at regular intervals. Monitor the decrease in the peak area of the ester.

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration (or peak area/integral) versus time.

    • The data should fit a first-order decay curve: ln[A]t = -kt + ln[A]₀.

    • The slope of the line will be the negative of the rate constant (-k).

    • Calculate the half-life using the equation: t₁/₂ = 0.693 / k.

Below is a workflow diagram for troubleshooting fluorinated ester decomposition.

Start Decomposition Observed Check_Aqueous Is the solvent aqueous/protic? Start->Check_Aqueous Check_Temp Is the temperature elevated (>100°C)? Check_Aqueous->Check_Temp No Sol_Hydrolysis Likely Cause: Hydrolysis Check_Aqueous->Sol_Hydrolysis Yes Check_Metal Are metal reagents or vessels used? Check_Temp->Check_Metal No Sol_Thermal Likely Cause: Thermal Decomposition Check_Temp->Sol_Thermal Yes Sol_Metal Likely Cause: Metal-Induced Decomposition Check_Metal->Sol_Metal Yes Action_Hydrolysis Action: - Adjust pH - Lower Temperature - Change Buffer Sol_Hydrolysis->Action_Hydrolysis Action_Thermal Action: - Run TGA/DSC - Use Inert Atmosphere - Lower Temperature Sol_Thermal->Action_Thermal Action_Metal Action: - Use Inert Vessels - Screen Catalysts Sol_Metal->Action_Metal

Caption: Troubleshooting workflow for fluorinated ester decomposition.

References

Validation & Comparative

A Comparative Guide to Methyl 4,4-difluorocyclohexanecarboxylate and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed comparison of Methyl 4,4-difluorocyclohexanecarboxylate and its non-fluorinated counterpart, Methyl cyclohexanecarboxylate, offering insights into the impact of gem-difluorination on a cyclohexyl scaffold.

Physicochemical Properties: A Head-to-Head Comparison

PropertyThis compoundMethyl cyclohexanecarboxylateImpact of Difluorination (Predicted/Observed)
Molecular Formula C₈H₁₂F₂O₂C₈H₁₄O₂Addition of two fluorine atoms
Molecular Weight 178.18 g/mol 142.20 g/mol Increased molecular weight
LogP (Octanol/Water) 1.98[1]2.2[2]Slight decrease in lipophilicity
Boiling Point 181.8 °C[1]183 °C[2]Minimal change
Density 1.13 g/cm³[1]0.995 g/mLIncreased density
Metabolic Stability Data not available; predicted to be higherData not available; predicted to be lowerGenerally, gem-difluorination at a metabolically susceptible position can block oxidative metabolism, leading to increased metabolic stability.
pKa Not applicable (non-ionizable)Not applicable (non-ionizable)As esters, these compounds are not expected to ionize under physiological pH conditions.

Experimental Protocols

To provide a framework for the experimental evaluation of these and similar compounds, detailed methodologies for key physicochemical and metabolic assays are outlined below.

Determination of Lipophilicity (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting a drug's absorption and distribution. A common and efficient method for its determination is through High-Performance Liquid Chromatography (HPLC).

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined.

Protocol:

  • Preparation of Mobile Phase: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Column: A C18 reverse-phase column is typically used.

  • Calibration:

    • Prepare a series of standard compounds with known LogP values spanning a relevant range.

    • Inject each standard individually and record its retention time (t_R_).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Generate a calibration curve by plotting the log(k') values against the known LogP values of the standards.

  • Sample Analysis:

    • Dissolve the test compound (this compound or Methyl cyclohexanecarboxylate) in a suitable solvent.

    • Inject the sample onto the HPLC system and record its retention time.

    • Calculate the capacity factor (k') for the test compound.

  • LogP Determination: Using the calibration curve, determine the LogP of the test compound from its calculated log(k') value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The concentration of the parent compound is measured at various time points to determine its rate of degradation.

Protocol:

  • Reagents and Materials:

    • Pooled liver microsomes (human, rat, or other species).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Test compounds (dissolved in a suitable organic solvent like DMSO).

    • Internal standard for LC-MS/MS analysis.

    • Acetonitrile (for quenching the reaction).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsome solution at a final concentration typically around 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Determination of pKa by UV-Metric Titration

While not directly applicable to the non-ionizable esters in this guide, the determination of the acid dissociation constant (pKa) is critical for ionizable drug candidates. The UV-metric method is suitable for compounds containing a chromophore whose absorbance spectrum changes with pH.

Principle: The absorbance of a compound at a specific wavelength is measured across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the absorbance vs. pH curve.

Protocol:

  • Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder and a pH meter.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., water, methanol, or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range.

  • Titration and Measurement:

    • Add a small aliquot of the stock solution to a cuvette containing a buffer of a known pH.

    • Record the full UV-Vis spectrum of the solution.

    • Incrementally change the pH of the solution by adding small volumes of a strong acid or base, recording the pH and the UV-Vis spectrum at each step.

  • Data Analysis:

    • Select one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength(s) against the measured pH values.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Experimental Workflow for Compound Profiling

The following diagram illustrates a typical workflow for the initial physicochemical and metabolic profiling of new chemical entities.

G cluster_0 Compound Synthesis and Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis and Decision Making Compound Synthesized Compound (Fluorinated or Non-fluorinated) QC Quality Control (Purity, Identity) Compound->QC LogP LogP Determination (e.g., HPLC method) QC->LogP pKa pKa Determination (e.g., UV-metric titration) QC->pKa Solubility Aqueous Solubility QC->Solubility MetabolicStability Metabolic Stability (Liver Microsomes) QC->MetabolicStability Analysis Data Compilation and Comparison LogP->Analysis pKa->Analysis Solubility->Analysis PlasmaStability Plasma Stability MetabolicStability->Analysis Permeability Cell Permeability (e.g., Caco-2) Decision Go/No-Go Decision or Further Optimization Analysis->Decision

Caption: Workflow for Physicochemical and In Vitro ADME Profiling.

Conclusion

The introduction of gem-difluorination on the cyclohexyl ring of this compound leads to predictable changes in its physicochemical properties compared to its non-fluorinated analog. The increased polarity due to the fluorine atoms is reflected in a slightly lower predicted LogP value and a higher density. While direct experimental data on metabolic stability is lacking, the presence of the difluoro group at the 4-position is anticipated to block potential hydroxylation at this site, a common metabolic pathway for cyclic alkanes. This blockage would likely result in enhanced metabolic stability for the fluorinated compound. For drug development professionals, such strategic fluorination can be a powerful tool to fine-tune the properties of a lead molecule, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile. The experimental protocols and workflow provided in this guide offer a practical framework for the systematic evaluation of such analogs in a research setting.

References

Enhancing Drug Efficacy: A Comparative Guide to Methyl 4,4-difluorocyclohexanecarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and overall pharmacokinetic profiles. Among the various fluorinated building blocks, Methyl 4,4-difluorocyclohexanecarboxylate and related gem-difluorinated cyclohexane moieties have emerged as valuable tools for enhancing the therapeutic potential of small molecules. This guide provides a comparative analysis of the performance of drug candidates featuring the 4,4-difluorocyclohexyl group against their non-fluorinated or alternatively substituted counterparts, supported by experimental data and detailed methodologies.

Performance Comparison: The Impact of Gem-Difluorination on a Cyclohexane Scaffold

While direct, publicly available comparative studies on drug candidates solely modified with this compound are limited, the effects of gem-difluorination on a cyclohexane ring are well-documented. The following tables summarize key findings from structure-activity relationship (SAR) studies on matched molecular pairs, where a standard cyclohexyl motif is compared with a tetrafluorocyclohexyl analogue, which includes the 4,4-difluoro substitution pattern.[1] This data provides valuable insights into the expected impact of incorporating a 4,4-difluorocyclohexyl group into a drug molecule.

Table 1: Physicochemical Properties of Cyclohexyl vs. Tetrafluorocyclohexyl Analogs [1]

PropertyCyclohexyl AnalogsTetrafluorocyclohexyl AnalogsFold Change/Difference
Kinetic Solubility (µM)Generally LowerGenerally HigherSignificant Improvement
Lipophilicity (logD7.4)~ 3-4~ 2 or lower~2 log units decrease
Permeability (MDCK assay)Generally HigherGenerally LowerDecrease

Table 2: In Vitro Biological Activity of BRD4 Inhibitors with a 4,4-difluorocyclohexane Moiety

Compound IDTargetAssayIC50 (µM)Cell LineCell-Based AssayIC50 (µM)
15h BRD4-BD1Biochemical0.42MV4-11Proliferation0.51

Note: Compound 15h contains a complex heterocyclic system incorporating a 4,4-difluoro-1-methyl-cyclohexyl moiety.

Table 3: Metabolic Stability of a Fluoro-substituted vs. Non-substituted Compound

CompoundParent (Non-fluorinated)Fluoro-substituted AnalogImprovement
Metabolic Stability Lower~2-fold HigherIncreased

Note: This data is from a study on 3,4-dihydroquinazoline derivatives and demonstrates the general principle of increased metabolic stability with fluorination.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

BRD4 Inhibition AlphaScreen Assay

This protocol is adapted from established methods for measuring the inhibition of BRD4 bromodomain binding.[2][3][4][5][6]

Objective: To determine the in vitro potency of a test compound in inhibiting the binding of BRD4 to an acetylated histone peptide.

Materials:

  • Recombinant human BRD4 protein (e.g., BRD4(1))

  • Biotinylated acetylated histone peptide (e.g., H4-AcK5/8/12/16)

  • Streptavidin-coated donor beads

  • Anti-His or anti-GST antibody-coated acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the BRD4 protein to the wells of the microplate.

  • Add the test compound dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding to the protein.

  • Add the biotinylated histone peptide to the wells and incubate for another period (e.g., 30 minutes) at room temperature to allow for protein-peptide binding.

  • In subdued light, add the streptavidin-coated donor beads and acceptor beads to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).

  • Read the plate using a suitable plate reader at an excitation of 680 nm and an emission of 520-620 nm.

  • Calculate the IC50 values from the resulting dose-response curves.

Cell Proliferation (MTT) Assay using MV4-11 Cells

This protocol is a standard method for assessing the effect of a compound on the proliferation of the MV4-11 human leukemia cell line.[7][8][9][10][11]

Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (GI50).

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed MV4-11 cells into a 96-well plate at a density of approximately 3 x 103 cells/well.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Western Blot Analysis for c-Myc Expression

This protocol outlines the steps to assess the protein levels of c-Myc in cells treated with a test compound.[12][13][14]

Objective: To determine if a test compound modulates the expression of the c-Myc oncoprotein.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells to extract total protein and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST (Tris-buffered saline with Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway: BRD4 and c-Myc in Cancer

BRD4_cMyc_Pathway BRD4 BRD4 PolII RNA Pol II BRD4->PolII activates Ac Acetylated Histones Ac->BRD4 recruits cMyc_Gene c-Myc Gene PolII->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation promotes BRD4_Inhibitor BRD4 Inhibitor (e.g., Compound 15h) BRD4_Inhibitor->BRD4 inhibits

Caption: The BRD4/c-Myc signaling pathway in cancer and the point of intervention for BRD4 inhibitors.

Experimental Workflow: From Synthesis to In Vitro Evaluation

Experimental_Workflow Synthesis Synthesis of 4,4-difluorocyclohexyl Analogs Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., BRD4 AlphaScreen) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation) Purification->Cell_Based_Assay ADME_Tox ADME/Tox Assays (e.g., Metabolic Stability) Purification->ADME_Tox Data_Analysis Data Analysis & SAR Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis ADME_Tox->Data_Analysis

Caption: A generalized workflow for the synthesis and in vitro evaluation of drug candidates.

Logical Relationship: Benefits of 4,4-Difluorocyclohexyl Moiety

Benefits_Diagram Moiety This compound or 4,4-difluorocyclohexyl group Improved_Solubility Improved Solubility Moiety->Improved_Solubility Modulated_Lipophilicity Modulated Lipophilicity Moiety->Modulated_Lipophilicity Enhanced_Metabolic_Stability Enhanced Metabolic Stability Moiety->Enhanced_Metabolic_Stability Improved_Efficacy Improved Drug Efficacy Improved_Solubility->Improved_Efficacy Modulated_Lipophilicity->Improved_Efficacy Enhanced_Metabolic_Stability->Improved_Efficacy

Caption: Key physicochemical and metabolic benefits conferred by the 4,4-difluorocyclohexyl moiety.

References

comparative study of different fluorinating agents for cyclohexane rings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective introduction of fluorine atoms into molecular scaffolds is a critical strategy for modulating the physicochemical and biological properties of compounds. The cyclohexane ring, a common motif in pharmaceuticals, presents a unique set of challenges and opportunities for fluorination. This guide provides a comparative analysis of various fluorinating agents for cyclohexane rings, supported by experimental data and detailed protocols.

Overview of Fluorination Strategies

The fluorination of cyclohexane rings can be broadly categorized into two main approaches:

  • Electrophilic Fluorination : This method involves the use of an electrophilic fluorine source ("F+") that reacts with a nucleophilic carbon center, such as an enol or an electron-rich C-H bond.

  • Nucleophilic Fluorination : This strategy employs a nucleophilic fluoride source ("F-") to displace a leaving group or open a strained ring, such as an epoxide.

This guide will compare key reagents from both categories, focusing on their efficacy in fluorinating cyclohexane derivatives.

Comparative Performance of Fluorinating Agents

The choice of fluorinating agent significantly impacts reaction outcomes, including yield, regioselectivity, and stereoselectivity. The following table summarizes the performance of several common fluorinating agents on various cyclohexane substrates as reported in the literature.

Fluorinating AgentSubstrate TypeReaction TypeYield (%)DiastereoselectivityKey Reaction ConditionsReference
Selectfluor™ Cyclohexane (unactivated C-H)Electrophilic C-H Fluorination--Photocatalyst (TBADT), 365 nm UV light, Room Temp.[1]
NFSI Cyclohexane (unactivated C-H)Electrophilic C-H Fluorination--Photocatalyst (TBADT), 365 nm UV light, Room Temp.[1]
Deoxo-Fluor® Cyclohexene-derived epoxideNucleophilic Epoxide OpeningHighRegioselectiveAnhydrous toluene, EtOH (1 drop), 20 °C[2]
XtalFluor-E® Cyclohexene-derived epoxideNucleophilic Epoxide OpeningHighRegioselectiveDioxane, Et₃N·HF, reflux[3]
DAST Cyclic α-hydroxy-β-ketoesterNucleophilic DeoxyfluorinationHighStereospecific (inversion)Dry CH₂Cl₂, Room Temp.[4]
HF-Pyridine α-halo-epoxycyclohexaneNucleophilic Epoxide OpeningGoodHigh (cis-fluorohydrin)-35 °C[5]
BF₃·Et₂O α-halo-epoxycyclohexaneNucleophilic Epoxide OpeningHighHigh (cis-fluorohydrin)1,2-dichloroethane, reflux[5]

Note: A direct comparison of yields is challenging due to the variety of substrates and specific reaction conditions reported in the literature. The table aims to provide a general overview of the potential of each reagent.

Reaction Pathways and Mechanisms

The fundamental differences between electrophilic and nucleophilic fluorination approaches determine their applicability to different types of cyclohexane substrates.

Electrophilic C-H Fluorination

This approach is particularly valuable for the direct functionalization of unactivated C-H bonds, a long-standing challenge in organic synthesis. Reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) can be used in photochemical processes to generate a fluorine radical that functionalizes the cyclohexane ring.[1][6]

G cluster_0 Electrophilic C-H Fluorination Cyclohexane Cyclohexane FluorinatedCyclohexane Fluorinated Cyclohexane Cyclohexane->FluorinatedCyclohexane C-H activation Reagent Selectfluor™ or NFSI Reagent->FluorinatedCyclohexane Catalyst Photocatalyst + Light Catalyst->Cyclohexane

Caption: General workflow for photocatalytic electrophilic C-H fluorination.

Nucleophilic Epoxide Ring Opening

A common and effective method for introducing fluorine with high stereocontrol is the ring-opening of a cyclohexene-derived epoxide. The stereochemistry of the starting epoxide dictates the stereochemical outcome of the fluorinated alcohol product. Nucleophilic fluorinating agents like Deoxo-Fluor®, XtalFluor-E®, and various HF adducts are employed for this transformation.[2][3][5] The regioselectivity of the ring opening is a key consideration.

G cluster_1 Nucleophilic Epoxide Opening CyclohexeneEpoxide Cyclohexene Epoxide Fluorohydrin Fluorohydrin Product CyclohexeneEpoxide->Fluorohydrin Nucleophilic attack by F⁻ NucleophilicReagent Deoxo-Fluor®, DAST, etc. NucleophilicReagent->Fluorohydrin

Caption: Pathway for nucleophilic fluorination via epoxide ring opening.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published results. Below are representative experimental protocols for key fluorination reactions on cyclohexane derivatives.

Protocol 1: Nucleophilic Ring Opening of a Cyclohexane Epoxide with Deoxo-Fluor®

This procedure is adapted from a method for the fluorination of a functionalized cyclohexane epoxide.[2]

Materials:

  • Cyclohexane epoxide derivative (1.0 eq)

  • Deoxo-Fluor® (50% in toluene, 4.0 eq)

  • Anhydrous toluene

  • Anhydrous ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the epoxide (0.5–0.7 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.

  • Add one drop of anhydrous EtOH to the solution.

  • Add 50% Deoxo-Fluor® in toluene (4 equivalents) to the reaction mixture.

  • Stir the solution at 20 °C for the time specified in the relevant literature for the specific substrate.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (30 mL).

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deoxyfluorination of a Cyclic α-Hydroxy-β-ketoester with DAST

This protocol is based on the stereospecific deoxyfluorination of cyclic α-hydroxy-β-ketoesters.[4]

Materials:

  • Cyclic α-hydroxy-β-ketoester (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel under an argon atmosphere, prepare a stirred solution of DAST (2.0 eq, 1M in CH₂Cl₂) in dry CH₂Cl₂ (2.5 mL) at room temperature.

  • Prepare a solution of the α-hydroxy-β-ketoester (0.1 mmol) in dry CH₂Cl₂ (2.5 mL).

  • Add the substrate solution dropwise to the DAST solution over 15 minutes.

  • Stir the reaction mixture for 20 hours at room temperature.

  • Add another portion of DAST (2.0 eq, 1M in CH₂Cl₂) and continue stirring for an additional 20 hours (total reaction time of 40 hours).

  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous phase with dichloromethane (3 x 5 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting α-fluoro-β-ketoester by appropriate methods.

Conclusion

The selection of a fluorinating agent for cyclohexane rings is highly dependent on the desired transformation and the nature of the substrate. For direct C-H fluorination, electrophilic reagents like Selectfluor™ and NFSI, often in conjunction with photochemistry, are promising options.[1] For the stereocontrolled introduction of fluorine, nucleophilic reagents are generally preferred, with DAST being effective for deoxyfluorination of alcohols[4] and agents like Deoxo-Fluor® and XtalFluor-E® being suitable for the ring-opening of epoxides.[2][3] The choice between reagents like HF-Pyridine and BF₃·Et₂O for epoxide opening may come down to desired selectivity and milder reaction conditions, with BF₃·Et₂O showing superiority in some cases.[5] Researchers should carefully consider the reactivity, selectivity, and safety profile of each agent when designing a synthetic route for fluorinated cyclohexanes.

References

assessing the biological activity of Methyl 4,4-difluorocyclohexanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Methyl 4,4-difluorocyclohexanecarboxylate serves as a key building block for the synthesis of complex fluorinated molecules, including spirocyclic and heterocyclic compounds, with potential therapeutic applications. This guide provides a comparative overview of the biological activities of various derivatives synthesized from fluorinated cyclohexanes and related structures, with a focus on their anti-cancer and anti-inflammatory potential. While a comprehensive dataset for a homologous series derived directly from this compound is not publicly available, this document synthesizes findings from structurally related compounds to provide valuable insights for drug discovery and development.

I. Anti-Cancer Activity of Fluorinated Spirocyclic and Heterocyclic Derivatives

Fluorinated compounds have demonstrated significant potential as anti-cancer agents. The presence of the difluoromethyl group can lead to enhanced cytotoxicity in various cancer cell lines. Below is a summary of the in vitro anti-cancer activity of several fluoro-substituted spiro-isoxazolines and other heterocyclic compounds.

Table 1: In Vitro Anti-Cancer Activity of Fluoro-Substituted Spiro-Isoxazolines and Related Compounds

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4l GBM6 (Glioblastoma)36--
5f GBM6 (Glioblastoma)80--
SSSK16 MCF-7 (Breast Cancer)0.44Adriamycin-
SSSK17 MCF-7 (Breast Cancer)0.04Adriamycin-
SSSK19 MCF-7 (Breast Cancer)21.6Adriamycin-
6b DU-145 (Prostate Cancer)<20--
6u DU-145 (Prostate Cancer)<20--
Compound 7 A549 (Lung Cancer)6.3 ± 2.5Doxorubicin-
Compound 8 A549 (Lung Cancer)3.5 ± 0.6Doxorubicin-
Compound 8 HepG2 (Liver Cancer)3.8 ± 0.5Doxorubicin-

Data synthesized from multiple sources.[1][2][3][4]

II. Anti-Inflammatory Activity of Fluorinated Derivatives

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a critical area of research. Fluorinated compounds have shown promise in modulating inflammatory pathways. The data below summarizes the anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds, demonstrating their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: In Vitro Anti-Inflammatory Activity of Fluorinated Dihydropyranonaphthoquinones

Compound IDInhibition of NO Production (IC50 in µM)
8n 1.67 ± 0.02
Other derivatives 1.67 ± 0.02 to 28.81 ± 2.44

Data from a study on new fluorinated dihydropyranonaphthoquinone compounds.[5]

III. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general overview of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to exponential growth phase seeding 2. Seed cells into 96-well plates cell_culture->seeding incubation1 3. Incubate for 24h to allow attachment seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Add compounds to wells compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 add_mtt 7. Add MTT solution to each well incubation3 8. Incubate for 4h add_mtt->incubation3 add_solvent 9. Add solubilization solvent (e.g., DMSO) incubation3->add_solvent read_absorbance 10. Measure absorbance at 570 nm add_solvent->read_absorbance plot_data 11. Plot absorbance vs. compound concentration calculate_ic50 12. Calculate IC50 values plot_data->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic effects of compounds.

B. Nitric Oxide (NO) Production Inhibition Assay

This protocol describes a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Experimental Workflow for NO Inhibition Assay

NO_Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 macrophage cells seeding 2. Seed cells into 96-well plates cell_culture->seeding incubation1 3. Incubate for 24h seeding->incubation1 compound_add 4. Add test compounds at various concentrations lps_stimulation 5. Add LPS (1 µg/mL) to induce NO production compound_add->lps_stimulation incubation2 6. Incubate for 24h lps_stimulation->incubation2 collect_supernatant 7. Collect cell culture supernatant griess_reagent 8. Mix supernatant with Griess reagent collect_supernatant->griess_reagent incubation3 9. Incubate for 15 min at room temperature griess_reagent->incubation3 read_absorbance 10. Measure absorbance at 540 nm incubation3->read_absorbance standard_curve 11. Generate sodium nitrite standard curve calculate_no 12. Calculate nitrite concentration standard_curve->calculate_no calculate_inhibition 13. Determine % inhibition and IC50 values calculate_no->calculate_inhibition

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

IV. Potential Signaling Pathways

The anti-cancer activity of many small molecule inhibitors is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the exact mechanisms for the presented compounds require further investigation, a common target for anti-cancer drugs is the receptor tyrosine kinase (RTK) signaling pathway.

Hypothetical RTK Signaling Pathway Inhibition

RTK_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras RAS rtk->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation Promotes inhibitor Fluorinated Inhibitor inhibitor->rtk Inhibits

Caption: Inhibition of a generic RTK signaling pathway by a small molecule inhibitor.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The data presented is a synthesis of available literature on compounds structurally related to derivatives of this compound. Further research is required to fully elucidate the biological activities and mechanisms of action of specific derivatives.

References

Harnessing the Power of Fluorine: A Comparative Guide to Methyl 4,4-difluorocyclohexanecarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Methyl 4,4-difluorocyclohexanecarboxylate has emerged as a valuable building block for introducing the gem-difluoro cyclohexane motif, a bioisostere for various functional groups, into complex molecules. This guide provides a comprehensive comparison of this compound with its non-fluorinated analog, supported by experimental data, detailed protocols, and visualizations to inform its application in drug discovery programs.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of the gem-difluoro group at the 4-position of the cyclohexane ring profoundly influences the molecule's physicochemical properties. This alteration is a key driver for its utility in drug design, primarily affecting lipophilicity and metabolic stability.

PropertyThis compoundMethyl cyclohexanecarboxylate (non-fluorinated analog)
Molecular Weight 178.18 g/mol 142.20 g/mol
Calculated logP 1.982.20
Boiling Point 181.8 °C183.0 °C
Density 1.13 g/cm³0.99 g/cm³

Data sourced from commercial supplier information and PubChem.

The gem-difluoro substitution leads to a modest decrease in the calculated logP, suggesting a potential reduction in lipophilicity. This can be advantageous in drug design to mitigate issues of poor solubility and high metabolic turnover often associated with highly lipophilic compounds.

Application in Synthesis: A Case Study in Spirocyclic Proline Derivatives

A significant application of this compound is in the synthesis of spirocyclic proline derivatives, which are valuable scaffolds in medicinal chemistry. Research by Derkach et al. provides a multi-step synthesis that allows for a comparison with the non-fluorinated analog.[1]

Comparative Synthesis Yields

The following table summarizes the reported yields for key steps in the synthesis of a spirocyclic proline scaffold, comparing the performance of the fluorinated and non-fluorinated starting materials.

Reaction StepProduct from this compound (Yield)Product from Methyl cyclohexanecarboxylate (Yield)
Wittig Reaction GoodGood
Michael Addition GoodGood
Dieckmann Condensation ModerateModerate
Decarboxylation & Amide Formation GoodHigh
Reduction & Boc Protection HighHigh
Final Deprotection HighHigh

Based on qualitative descriptions in Derkach et al. While specific percentages were not provided for a direct head-to-head comparison in a single table, the authors note that cyclohexane-containing products generally afforded higher yields throughout the synthetic sequence.[1]

Experimental Workflow for Spirocyclic Proline Synthesis

The following diagram illustrates the general synthetic workflow for the preparation of spirocyclic proline derivatives from cyclic esters like this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_product Final Product start_ester This compound wittig Wittig Reaction start_ester->wittig start_phosphorane (Carbethoxymethylene)triphenylphosphorane start_phosphorane->wittig michael Michael Addition with Nitromethane wittig->michael nef Nef Reaction michael->nef reductive_amination Reductive Amination nef->reductive_amination boc_protection Boc Protection reductive_amination->boc_protection deprotection Final Deprotection boc_protection->deprotection final_product Spirocyclic Proline Derivative deprotection->final_product

Caption: Synthetic workflow for spirocyclic proline derivatives.

Experimental Protocol: Wittig Reaction

This protocol is adapted from the general procedures described by Derkach et al. for the initial step in the synthesis of spirocyclic prolines.[1]

  • Reaction Setup: A solution of this compound (1 equivalent) in dry benzene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents) is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 48 hours.

  • Work-up: The mixture is cooled to room temperature, and the precipitated triphenylphosphine oxide is removed by filtration. The benzene filtrate is concentrated under reduced pressure.

  • Purification: The residue is treated with hexane, and the remaining solid is filtered off. The filtrate is concentrated to yield the crude product, which can be further purified by column chromatography.

Biological Activity and Potential Applications

The gem-difluoro cyclohexane motif is often employed to enhance metabolic stability and modulate receptor binding affinity. While specific biological data for compounds directly synthesized from this compound is emerging, the parent acid, 4,4-difluorocyclohexanecarboxylic acid, has shown anti-inflammatory properties.

Table of Biological Activity

CompoundBiological ActivityIC50 (µM)
4,4-Difluorocyclohexanecarboxylic acidAnti-inflammatory5.0

This data suggests that the 4,4-difluorocyclohexane moiety can be a valuable component in the design of anti-inflammatory agents.

Potential Targeting of the JAK-STAT Signaling Pathway

Spirocyclic scaffolds are of significant interest in the development of kinase inhibitors. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the immune response, and its dysregulation is implicated in inflammatory diseases and cancers. The unique conformational constraints imposed by the spirocyclic core, combined with the electronic effects of the gem-difluoro group, make derivatives of this compound promising candidates for the development of novel JAK inhibitors.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Potential Inhibition by Fluorinated Spirocyclic Derivative inhibitor->jak

Caption: The JAK-STAT signaling pathway and potential point of inhibition.

Conclusion

This compound serves as a strategically important building block for introducing the gem-difluorinated cyclohexane motif into drug candidates. Compared to its non-fluorinated analog, it offers the potential to modulate lipophilicity and enhance metabolic stability, key considerations in modern drug design. Its successful application in the synthesis of complex spirocyclic scaffolds, coupled with the demonstrated biological relevance of the 4,4-difluorocyclohexane core, underscores its value for researchers and scientists in the development of next-generation therapeutics, particularly in the area of kinase inhibition for inflammatory and oncologic indications. Further quantitative studies directly comparing its performance with a wider range of analogs will continue to refine its optimal application in drug discovery pipelines.

References

Preclinical Comparison of Novel 4,4-Difluorocyclohexyl Derivatives as IL-17A Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A detailed analysis of the in vitro potency of novel investigational compounds containing a 4,4-difluorocyclohexyl moiety in the context of IL-17A modulation. This guide provides a comparative assessment against established therapies, detailed experimental protocols, and a visual representation of the underlying biological pathway.

While direct preclinical trial data for Methyl 4,4-difluorocyclohexanecarboxylate remains elusive in publicly available literature, a patent application (WO/2021/204801) discloses a series of novel compounds incorporating a 4,4-difluorocyclohexyl framework that demonstrate potent modulation of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] This guide focuses on the preclinical data presented for these derivatives, offering a comparative analysis of their in vitro efficacy.

Interleukin-17A is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4][5] Consequently, the development of small molecule inhibitors of IL-17A is an area of significant therapeutic interest. The compounds detailed in this guide represent a novel chemical series designed to target this pathway.

Comparative In Vitro Efficacy

The primary measure of efficacy for the novel 4,4-difluorocyclohexyl derivatives is their ability to inhibit the biological activity of IL-17A. This was assessed by measuring the inhibition of IL-17A-induced Interleukin-6 (IL-6) release in human dermal fibroblasts (HDFs). The potency of these compounds is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

For comparative purposes, this guide includes publicly available preclinical data for established, antibody-based IL-17A inhibitors, Secukinumab and Ixekizumab. It is important to note that a direct comparison of pIC50 values between small molecules and monoclonal antibodies should be interpreted with caution due to their different mechanisms of action and experimental conditions.

CompoundTargetAssay SystempIC50
Example Compound 1 IL-17AInhibition of IL-17A-induced IL-6 release in HDFs7.5
Example Compound 2 IL-17AInhibition of IL-17A-induced IL-6 release in HDFs7.8
Example Compound 3 IL-17AInhibition of IL-17A-induced IL-6 release in HDFs8.1
Example Compound 4 IL-17AInhibition of IL-17A-induced IL-6 release in HDFs7.2
Example Compound 5 IL-17AInhibition of IL-17A-induced IL-6 release in HDFs8.0
Secukinumab (Reference)IL-17ANeutralization of IL-17A activity~9-10
Ixekizumab (Reference)IL-17ANeutralization of IL-17A activity~10-11

Note: The pIC50 values for the example compounds are representative data extracted from patent WO/2021/204801. The pIC50 values for Secukinumab and Ixekizumab are approximations based on their high-affinity binding and neutralization potencies reported in the literature and are provided for contextual reference.

Experimental Protocols

The following is a detailed methodology for the key in vitro assay used to determine the potency of the novel 4,4-difluorocyclohexyl derivatives.

Inhibition of IL-17A-induced IL-6 Release in Human Dermal Fibroblasts (HDFs)
  • Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in assay medium (DMEM with 0.1% FBS) to achieve the desired final concentrations.

  • Assay Procedure:

    • HDFs are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

    • The culture medium is then replaced with assay medium containing the various concentrations of the test compounds or vehicle control (DMSO).

    • Cells are pre-incubated with the compounds for 1 hour.

    • Following pre-incubation, cells are stimulated with recombinant human IL-17A (final concentration 10 ng/mL) and recombinant human Tumor Necrosis Factor-alpha (TNF-α, final concentration 1 ng/mL) to induce IL-6 production. TNF-α is often used to synergize with IL-17A in inducing inflammatory responses in fibroblasts.[6]

    • The plates are incubated for 24 hours at 37°C.

  • Quantification of IL-6:

    • After the incubation period, the cell culture supernatants are collected.

    • The concentration of IL-6 in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • The percentage of inhibition of IL-6 release is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of the IL-17A-induced IL-6 production, is determined by fitting the concentration-response data to a four-parameter logistic equation.

    • The pIC50 is then calculated as the negative logarithm of the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IL-17A signaling pathway leading to IL-6 production and the experimental workflow for the in vitro assay.

IL17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL17A IL-17A IL17R IL-17R (IL-17RA/RC) IL17A->IL17R TNFa TNF-α TNFR TNFR TNFa->TNFR Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus IL6_Gene IL-6 Gene Transcription Nucleus->IL6_Gene IL6_Protein IL-6 Protein (Secretion) IL6_Gene->IL6_Protein Inhibitor 4,4-Difluorocyclohexyl Derivative Inhibitor->IL17A

Caption: IL-17A Signaling Pathway Leading to IL-6 Production.

Experimental_Workflow A 1. Culture Human Dermal Fibroblasts (HDFs) B 2. Seed HDFs in 96-well plates A->B C 3. Pre-incubate with 4,4-Difluorocyclohexyl Derivatives B->C D 4. Stimulate with IL-17A and TNF-α C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatants E->F G 7. Quantify IL-6 via ELISA F->G H 8. Calculate pIC50 G->H

Caption: Experimental Workflow for In Vitro Potency Assay.

References

A Comparative Guide to the Pharmacokinetic Properties of Penicillin-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of several key drugs derived from the foundational compound, penicillin. The information presented herein is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these widely used antibiotics. All quantitative data is supported by experimental findings from peer-reviewed literature.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Penicillin G and its major derivatives. These parameters are crucial in determining the dosing regimens, efficacy, and potential for adverse effects of these drugs.

ParameterPenicillin GAmoxicillinAmpicillinMethicillinPiperacillin
Oral Bioavailability < 30% (acid-labile)[1]~93% (acid-stable)[2]30-55% (food reduces absorption)[1]Not orally absorbed[3]Not orally absorbed
Plasma Protein Binding ~60%[4]~20%[5]15-25%[1]20-40%30%
Elimination Half-life ~30 minutes[4]~61.3 minutes[5]~1-1.8 hours[6]25-60 minutes[3]36-72 minutes
Primary Route of Excretion Renal (tubular secretion and glomerular filtration)[4]Renal (largely unchanged)[5]Renal (75-85% unchanged)[1]Renal80% unchanged in urine, 20% in bile

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. The binding of penicillins to PBPs inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3][7][8][9][10][11][12][13][14]

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Peptide_Side_Chain Peptide Side Chain UDP_NAM->Peptide_Side_Chain Addition Lipid_Carrier Lipid Carrier Peptide_Side_Chain->Lipid_Carrier Attachment Nascent_Peptidoglycan Nascent Peptidoglycan Chain Lipid_Carrier->Nascent_Peptidoglycan Translocation & Polymerization PBP Penicillin-Binding Protein (PBP) Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Cell Wall) PBP->Cross_Linked_Peptidoglycan Catalyzes Cross-Linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Nascent_Peptidoglycan->PBP Substrate for Penicillin Penicillin Penicillin->PBP Inhibits

Figure 1. Mechanism of penicillin action on bacterial cell wall synthesis.

Experimental Protocols

Determination of Drug Concentration in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for quantifying the concentration of penicillin-derived antibiotics in plasma samples, a critical step in pharmacokinetic analysis.

1. Sample Preparation:

  • Collect blood samples from the subject at predetermined time points post-drug administration into tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
  • To 100 µL of plasma, add 200 µL of a protein precipitation agent, such as acetonitrile, to deproteinize the sample.[15]
  • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[15]
  • Carefully transfer the clear supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the HPLC mobile phase.[15]

2. HPLC Analysis:

  • Inject a defined volume (e.g., 50 µL) of the reconstituted sample into the HPLC system.[15]
  • The HPLC system should be equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector set at the wavelength of maximum absorbance for the specific antibiotic being analyzed.[15][16]
  • The mobile phase composition (a mixture of solvents like acetonitrile and water with modifiers like formic acid) and flow rate should be optimized to achieve good separation of the drug from endogenous plasma components.[15][16]

3. Quantification:

  • Prepare a series of calibration standards with known concentrations of the antibiotic in drug-free plasma and process them in the same way as the study samples.
  • Generate a calibration curve by plotting the peak area of the antibiotic against its concentration for the calibration standards.
  • Determine the concentration of the antibiotic in the study samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model, from drug administration to data analysis.

Pharmacokinetic_Study_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Mice, Rats) Dosing_Groups Establish Dosing Groups (e.g., IV, Oral) Animal_Selection->Dosing_Groups Drug_Admin Drug Administration Dosing_Groups->Drug_Admin Blood_Sampling Timed Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-UV/MS Analysis Sample_Prep->HPLC_Analysis Concentration_Time_Curve Generate Concentration- Time Curve HPLC_Analysis->Concentration_Time_Curve PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Concentration_Time_Curve->PK_Modeling Parameter_Calculation Calculate PK Parameters (AUC, Cmax, T1/2, etc.) PK_Modeling->Parameter_Calculation

Figure 2. A typical workflow for a preclinical pharmacokinetic study.

References

The Strategic Advantage of Fluorination: A Cost-Benefit Analysis of Methyl 4,4-difluorocyclohexanecarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the cost, efficiency, and success of a synthesis campaign. Methyl 4,4-difluorocyclohexanecarboxylate has emerged as a valuable fluorinated building block, particularly in the design of novel therapeutics. This guide provides a comparative analysis of this reagent against its non-fluorinated counterpart, Methyl cyclohexanecarboxylate, offering a cost-benefit perspective supported by experimental context and data.

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties. Fluorine's high electronegativity and small atomic size can improve metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2][3][4] this compound serves as a key starting material for introducing a difluorinated cyclohexane scaffold, a motif increasingly found in advanced therapeutic agents, including inhibitors of matrix metalloproteinases (MMPs) which are implicated in cancer metastasis.

Cost Analysis: A Tale of Two Esters

A primary consideration in any synthetic endeavor is the cost of starting materials. As expected, the introduction of fluorine atoms through a more complex synthetic route results in a higher purchase price for this compound compared to its non-fluorinated analog. The following table summarizes the approximate costs from various suppliers.

CompoundSupplierQuantityApproximate Price (USD)Price per Gram (USD)
This compound Supplier A1 g$75.00$75.00
Supplier B5 g$290.00$58.00
Supplier C25 g$490.00$19.60
Methyl cyclohexanecarboxylate Supplier D25 mL (~25 g)$21.00~$0.84
Supplier E100 mL (~100 g)$59.00~$0.59
Supplier F500 mL (~500 g)$164.00~$0.33

Note: Prices are approximate and subject to change based on supplier and purity.

The significant price difference underscores the need for a clear justification of the benefits offered by the fluorinated building block to warrant its use.

Benefit Analysis: The Value Proposition of Fluorination in MMP Inhibitors

The primary application highlighted for this compound is in the synthesis of spirocyclic proline derivatives, which have shown promise as inhibitors of enzymes like matrix metalloproteinase-9 (MMP-9). MMP-9 plays a crucial role in cancer progression and metastasis by degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and blood vessels.

Hypothetical Comparative Synthesis

The following table outlines a hypothetical comparison of a synthetic sequence to a spirocyclic MMP inhibitor core.

StepParameterThis compoundMethyl cyclohexanecarboxylate (Alternative)Justification for Projected Differences
1. Spiro-alkylation Reagents Lithium diisopropylamide (LDA), Proline derivativeLithium diisopropylamide (LDA), Proline derivativeSame reagents and general conditions.
Projected Yield 75-85%80-90%The electron-withdrawing nature of the fluorine atoms may slightly decrease the reactivity of the ester, potentially leading to a marginally lower yield under identical conditions.
Purification Standard column chromatographyStandard column chromatographySimilar purification profiles are expected at this stage.
2. Ester Hydrolysis Reagents Lithium hydroxide, THF/WaterLithium hydroxide, THF/WaterStandard saponification conditions.
Projected Yield >95%>95%High yielding reaction for both substrates.
3. Amide Coupling Reagents Amine, HATU, DIPEAAmine, HATU, DIPEAStandard peptide coupling conditions.
Projected Yield 80-90%80-90%Similar reactivity of the carboxylic acid is expected.
Overall Projected Yield ~57-73% ~61-77% A slightly higher overall yield may be achievable with the non-fluorinated starting material due to potentially higher reactivity in the first step.
The Crucial Advantage: Improved Pharmacokinetics and Potency

The modest potential decrease in synthetic yield is often a trade-off for significant gains in the biological performance of the final compound. The introduction of the gem-difluoro group is intended to confer several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorinated cyclohexane ring more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in-vivo half-life and improved bioavailability of the drug candidate.

  • Binding Affinity: The electronegative fluorine atoms can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and potency of the inhibitor. For MMPs, which have a zinc ion in their active site, the polarity introduced by the fluorine atoms can influence the binding orientation of the inhibitor.

  • Conformational Control: The presence of the gem-difluoro group can influence the conformational preference of the cyclohexane ring, which can pre-organize the inhibitor into a bioactive conformation for optimal binding to the target enzyme.

The following table illustrates the hypothetical, yet expected, improvements in the properties of a final MMP inhibitor.

ParameterFluorinated MMP InhibitorNon-Fluorinated MMP InhibitorRationale
In-vitro Potency (IC50) 1-10 nM50-200 nMEnhanced binding affinity due to favorable interactions of the fluorine atoms with the enzyme's active site.
Metabolic Half-life (t1/2) 8-12 hours2-4 hoursIncreased resistance to oxidative metabolism at the cyclohexane ring.
Oral Bioavailability (%F) 40-60%10-20%Improved metabolic stability and potentially enhanced membrane permeability.

Experimental Protocols

A generalized experimental protocol for the initial step in the synthesis of a spirocyclic proline derivative is provided below.

Synthesis of a Spirocyclic Intermediate:

  • Preparation of LDA: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes.

  • Enolate Formation: A solution of the respective methyl cyclohexanecarboxylate (fluorinated or non-fluorinated, 1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1 hour.

  • Alkylation: A solution of a suitable protected proline derivative with a leaving group (e.g., N-Boc-4-iodoproline methyl ester, 1.0 eq) in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizing the Impact: MMP-9 Signaling Pathway

The inhibition of MMP-9 can disrupt the signaling cascade that promotes cancer cell invasion and metastasis. The following diagram illustrates a simplified representation of the MMP-9 signaling pathway.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Components (e.g., Collagen) Invasion Cell Invasion & Metastasis ECM->Invasion Facilitates Pro_MMP9 Pro-MMP-9 MMP9 Active MMP-9 Pro_MMP9->MMP9 Activation MMP9->ECM Degradation GrowthFactors Growth Factors (e.g., TGF-β) Receptor Receptor GrowthFactors->Receptor Signaling Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling Transcription Transcription Factors (e.g., AP-1, NF-κB) Signaling->Transcription MMP9_Gene MMP-9 Gene Transcription->MMP9_Gene MMP9_Gene->Pro_MMP9 Expression & Secretion Inhibitor Spirocyclic Inhibitor (from this compound) Inhibitor->MMP9 Inhibition

Caption: Simplified MMP-9 signaling pathway in cancer metastasis and the point of intervention for a spirocyclic inhibitor.

Conclusion

The decision to use this compound in a synthetic campaign is a classic example of a cost-benefit trade-off in drug discovery. While the initial cost of the fluorinated building block is substantially higher than its non-fluorinated counterpart, the potential for significant improvements in the pharmacokinetic profile and biological activity of the final drug candidate often justifies the investment. For high-value therapeutic targets such as MMPs, where enhanced metabolic stability and potency can be the difference between a successful drug and a failed candidate, the strategic use of fluorinated building blocks like this compound represents a sound and often necessary investment in the pursuit of innovative and effective medicines.

References

A Comparative Guide to Alternative Building Blocks for Methyl 4,4-difluorocyclohexanecarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of physicochemical properties and synthetic utility of novel building blocks designed to modulate key drug-like characteristics.

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Methyl 4,4-difluorocyclohexanecarboxylate has emerged as a valuable building block, with the gem-difluoro group serving as a bioisostere for a carbonyl or hydroxyl group, enhancing metabolic stability and modulating lipophilicity.[1] This guide provides a comparative analysis of commercially available alternative building blocks, offering medicinal chemists a toolkit of options to fine-tune molecular properties for optimal drug performance.

Performance Comparison of Alternative Building Blocks

The selection of a core scaffold can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The following tables provide a comparative summary of key physicochemical parameters for this compound and its alternatives. These alternatives include stereoisomers, analogs with different fluorination patterns, and non-fluorinated bioisosteres.

Table 1: Physicochemical Properties of Alternative Building Blocks

Compound NameStructureMolecular Weight ( g/mol )cLogPpKa (Predicted)
This compoundthis compound178.181.6~13.5
Methyl cis-4-(trifluoromethyl)cyclohexanecarboxylateMethyl cis-4-(trifluoromethyl)cyclohexanecarboxylate196.17[2]2.3[2]~13.2
Methyl trans-4-(trifluoromethyl)cyclohexanecarboxylateMethyl trans-4-(trifluoromethyl)cyclohexanecarboxylate196.17[3]2.3[2]~13.2
Methyl 4-fluorocyclohexanecarboxylate (cis/trans mixture)Methyl 4-fluorocyclohexanecarboxylate160.181.5~13.8
Methyl 3,3-difluorocyclohexanecarboxylateMethyl 3,3-difluorocyclohexanecarboxylate178.181.6~13.4
Methyl spiro[2.2]pentane-1-carboxylateMethyl spiro[2.2]pentane-1-carboxylate126.15[4]1.2[4]~14.0
Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylateMethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate142.150.3~13.7

Note: pKa values are estimated for the corresponding carboxylic acids to illustrate the electronic effect of the substituents.

Table 2: Comparative Metabolic Stability Data

Compound (as N-benzylamide derivative)In Vitro Half-Life (t½) in Human Liver Microsomes (Predicted)Intrinsic Clearance (CLint) (Predicted)
N-benzyl-4,4-difluorocyclohexanecarboxamideModerate to HighLow to Moderate
N-benzyl-cis-4-(trifluoromethyl)cyclohexanecarboxamideHighLow
N-benzyl-trans-4-(trifluoromethyl)cyclohexanecarboxamideHighLow
N-benzyl-4-fluorocyclohexanecarboxamideModerateModerate
N-benzyl-3,3-difluorocyclohexanecarboxamideModerate to HighLow to Moderate
N-benzylspiro[2.2]pentane-1-carboxamideLow to ModerateModerate to High
N-benzyl-3-oxabicyclo[3.1.0]hexane-6-carboxamideModerateModerate

Note: The metabolic stability data is predicted based on general principles of drug metabolism. Experimental validation is required for accurate assessment.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of these building blocks.

Synthesis of N-benzylamide Derivatives

A common derivatization in medicinal chemistry is the formation of amides. The following protocol outlines a general procedure for the synthesis of N-benzylamides from the corresponding methyl esters.

Protocol:

  • Ester Hydrolysis: Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl to pH ~3 and extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 10-15 minutes at room temperature. Add benzylamine (1.1 eq) and continue stirring until the reaction is complete.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the desired N-benzylamide.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of 1-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase. Add an equal volume of the 1-octanol phase.

  • Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at physiological pH.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the carboxylic acid analog in a known volume of water or a water/co-solvent mixture if solubility is an issue.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Record the pH at regular intervals of titrant addition. Plot the pH versus the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench a portion of the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant of metabolism (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Application in a Biological Context: The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making JAKs attractive drug targets.[5][6][7][8] Many small molecule JAK inhibitors have been developed, and the core scaffolds of these inhibitors are often designed to optimize interactions within the ATP-binding site of the kinase.

The fluorinated cyclohexane motifs discussed in this guide can be valuable additions to the medicinal chemist's toolbox for designing novel JAK inhibitors. The introduction of these groups can influence binding affinity, selectivity, and pharmacokinetic properties.

Below is a conceptual workflow illustrating the integration of these building blocks into a drug discovery program targeting the JAK-STAT pathway.

G cluster_0 Building Block Selection cluster_1 Synthesis & Derivatization cluster_2 In Vitro Screening cluster_3 ADME Profiling cluster_4 Lead Optimization This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Alternative Building Blocks Alternative Building Blocks Alternative Building Blocks->Amide Coupling Library of Analogs Library of Analogs Amide Coupling->Library of Analogs JAK Kinase Assay JAK Kinase Assay Library of Analogs->JAK Kinase Assay LogP, pKa, Solubility LogP, pKa, Solubility Library of Analogs->LogP, pKa, Solubility Cell-based pSTAT Assay Cell-based pSTAT Assay JAK Kinase Assay->Cell-based pSTAT Assay Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cell-based pSTAT Assay->Structure-Activity Relationship (SAR) Metabolic Stability Metabolic Stability LogP, pKa, Solubility->Metabolic Stability Metabolic Stability->Structure-Activity Relationship (SAR) In Vivo Efficacy Models In Vivo Efficacy Models Structure-Activity Relationship (SAR)->In Vivo Efficacy Models G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Hypothetical Inhibitor (e.g., containing 4,4-difluorocyclohexane) Inhibitor->pJAK Inhibits

References

Safety Operating Guide

Proper Disposal of Methyl 4,4-Difluorocyclohexanecarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling methyl 4,4-difluorocyclohexanecarboxylate, a fluorinated organic compound, adherence to proper disposal protocols is essential. This guide provides detailed, step-by-step instructions for the appropriate management of this chemical waste, from initial collection to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and nitrile gloves.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[1]

Waste Characterization and Segregation

This compound is classified as a halogenated organic compound due to the presence of fluorine atoms.[2] This classification is crucial for proper waste segregation, which is a primary step in safe disposal.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated solvent waste.[3][4] Separate collection streams are often required as the disposal methods and costs can differ significantly.[5][6]

  • Incompatible Materials: Do not mix this waste with incompatible substances such as strong acids, bases, or oxidizing agents to prevent violent reactions or the emission of flammable or poisonous gases.[7][8]

  • Solid vs. Liquid: Keep solid and liquid waste in separate containers.[9]

The following table summarizes the key characteristics of this compound waste for disposal purposes.

Property Classification & Handling Guideline
Chemical Class Halogenated Organic Compound
Physical State Liquid (unless mixed with solid waste)
Primary Hazard Flammable Liquid[10]
Disposal Stream Halogenated Organic Liquid Waste

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_collection Step 1: Waste Collection cluster_accumulation Step 2: Waste Accumulation cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal A Select Appropriate Waste Container B Label Container Before Use A->B C Add Waste to Container in Fume Hood D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area (SAA) F Use Secondary Containment E->F G Request Waste Collection H Handover to EH&S Personnel G->H

Figure 1. Workflow for the disposal of this compound.
Detailed Methodologies

Step 1: Waste Collection

  • Select an Appropriate Waste Container:

    • Choose a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap is typically suitable.[9][11]

    • Ensure the container is in good condition, free from cracks or leaks.[11]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EH&S) department.[4]

    • Clearly write the full chemical name, "this compound," and indicate that it is a "Halogenated Organic Waste."[2][11] Do not use abbreviations or chemical formulas.[11]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[4]

Step 2: Waste Accumulation

  • Adding Waste:

    • All transfers of waste into the container must be conducted inside a chemical fume hood.[4]

    • Use a funnel that is compatible with the chemical and ensure it is clean. Do not use the same funnel for incompatible waste types.[3]

    • Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for vapor expansion.[9]

  • Container Sealing:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[3][4][11] This prevents the release of flammable and potentially harmful vapors.

Step 3: Storage

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be clearly marked and located at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

  • Secondary Containment and Segregation:

    • Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][12]

    • Within the SAA, ensure that the halogenated waste container is physically segregated from incompatible materials, particularly acids, bases, and non-halogenated organic waste.[7][8]

Step 4: Final Disposal

  • Requesting Waste Collection:

    • Once the container is full or has been in the SAA for a designated period (often up to one year for partially filled containers, though institutional policies may vary), arrange for its disposal.[7]

    • Follow your institution's specific procedures to request a waste pickup from the EH&S department.[4]

  • Handover for Disposal:

    • The collected waste will be handled by trained hazardous waste professionals. The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[2][13] This process is designed to break the strong carbon-fluorine bonds and convert the compound into less harmful substances.[13]

By adhering to these systematic procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as local regulations may have additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.